molecular formula C27H28FN3O3 B10831979 ONO-8430506

ONO-8430506

Cat. No.: B10831979
M. Wt: 461.5 g/mol
InChI Key: SGSFONPFVRRJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ONO-8430506 is a useful research compound. Its molecular formula is C27H28FN3O3 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H28FN3O3

Molecular Weight

461.5 g/mol

IUPAC Name

4-[2-[8-[(4-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]bicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C27H28FN3O3/c28-19-5-3-18(4-6-19)15-31-22-16-30(13-7-20(22)21-2-1-12-29-24(21)31)23(32)14-26-8-10-27(17-26,11-9-26)25(33)34/h1-6,12H,7-11,13-17H2,(H,33,34)

InChI Key

SGSFONPFVRRJLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(N2CC4=CC=C(C=C4)F)N=CC=C3)C(=O)CC56CCC(C5)(CC6)C(=O)O

Origin of Product

United States

Foundational & Exploratory

ONO-8430506: A Technical Guide to its Mechanism of Action as a Potent Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), the enzyme responsible for the majority of lysophosphatidic acid (LPA) production in the blood. By inhibiting the lysophospholipase D (LysoPLD) activity of ATX, this compound effectively reduces circulating LPA levels, thereby modulating the diverse signaling pathways mediated by LPA receptors. This targeted inhibition of the ATX-LPA axis has shown significant therapeutic potential in preclinical models, particularly in oncology, where it has been demonstrated to suppress tumor growth, reduce metastasis, and enhance the efficacy of standard chemotherapeutic agents like paclitaxel. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Autotaxin

This compound functions as a direct and potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted glycoprotein with lysophospholipase D (LysoPLD) activity, which catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive signaling lipid, lysophosphatidic acid (LPA).[3][4] The primary mechanism of this compound is the blockade of this enzymatic activity, leading to a significant reduction in the production of LPA.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against ATX has been quantified in various assays, demonstrating its high affinity and efficacy.

ParameterValueSpecies/Assay ConditionReference
IC50 5.1 nMRecombinant human ATX/ENPP2 (FS-3 fluorescent substrate)[1]
IC50 4.5 nMRecombinant human ATX/ENPP2 (16:0-LPC natural substrate)[1]
IC50 ~10 nMRecombinant and plasma-derived ATX/ENPP2 from various animal species[1]
IC90 100 nMATX activity in mouse plasma[1][2]
Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability across multiple species, which supports its potential for systemic therapeutic use.

SpeciesOral Bioavailability (%)Cmax (ng/mL) at 1 mg/kg p.o.Terminal Elimination Half-life (h) at 0.3 mg/kg i.v.Reference
Rat51.62613.4[1]
Dog71.116708.9[1]
Monkey30.8637.9[1]

Modulation of the ATX-LPA Signaling Pathway

The therapeutic effects of this compound are a direct consequence of its ability to suppress the ATX-LPA signaling axis. LPA exerts its biological effects by binding to a family of six G protein-coupled receptors (GPCRs), LPAR1-6. These receptors couple to various G proteins (Gq/11, Gi/o, G12/13, and Gs) to activate a multitude of downstream signaling cascades that regulate key cellular processes implicated in cancer progression, such as cell proliferation, migration, survival, and angiogenesis.

By inhibiting ATX, this compound reduces the availability of the LPAR ligand, LPA, thereby downregulating the signaling output from these pathways. This leads to a reduction in tumor growth, invasion, and the inflammatory tumor microenvironment.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes (LysoPLD activity) LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binds & Activates ONO This compound ONO->ATX Inhibits G_proteins G Proteins (Gq, Gi, G12/13) LPAR->G_proteins Activates PLC PLC G_proteins->PLC RhoA RhoA G_proteins->RhoA PI3K PI3K G_proteins->PI3K Ras Ras G_proteins->Ras PIP2 PIP2 PLC->PIP2 ROCK ROCK RhoA->ROCK Akt Akt PI3K->Akt Raf Raf Ras->Raf IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca2+ release PKC activation IP3_DAG->Ca_PKC Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival Ca_PKC->Proliferation Migration Cell Migration & Invasion Cytoskeleton->Migration mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Figure 1: this compound inhibits the ATX-LPA signaling pathway.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the mechanism of action of this compound.

Autotaxin Inhibition Assay (In Vitro)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of ATX.

Principle: The assay utilizes a fluorogenic LPC analogue, FS-3, which contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is proportional to ATX activity.

Materials:

  • Recombinant human autotaxin (ATX/ENPP2)

  • FS-3 (fluorogenic substrate)

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

  • In a 96-well plate, add a fixed amount of recombinant human ATX to each well.

  • Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

  • Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

ATX_Assay_Workflow start Start prep_reagents Prepare Reagents (ATX, FS-3, this compound dilutions) start->prep_reagents plate_setup Plate Setup in 96-well plate (ATX + this compound/Vehicle) prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C (15 minutes) plate_setup->pre_incubation add_substrate Add FS-3 Substrate to initiate reaction pre_incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex: 485 nm, Em: 530 nm) add_substrate->read_fluorescence data_analysis Data Analysis (Calculate reaction rates) read_fluorescence->data_analysis ic50_calc Calculate % Inhibition and determine IC50 data_analysis->ic50_calc end End ic50_calc->end

Figure 2: Workflow for the in vitro autotaxin inhibition assay.
Orthotopic Breast Cancer Mouse Model (In Vivo)

This model is used to evaluate the anti-tumor and anti-metastatic effects of this compound in a physiologically relevant setting.

Principle: The murine 4T1 breast cancer cell line is implanted into the mammary fat pad of syngeneic BALB/c mice. This model spontaneously metastasizes to distant organs, including the lungs, closely mimicking human breast cancer progression.

Materials:

  • 4T1 murine breast cancer cells

  • Female BALB/c mice (6-8 weeks old)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, for cell suspension)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Paclitaxel

  • Vehicle for paclitaxel (e.g., Cremophor EL and ethanol)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture 4T1 cells in appropriate medium until they reach 70-80% confluency.

  • Cell Preparation: Harvest the cells using trypsin, wash with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 105 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Inject 1 x 104 cells (in 20 µL) into the fourth mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume with calipers every 2-3 days once they become palpable. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm3), randomize the mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Paclitaxel alone

    • This compound and Paclitaxel combination

  • Dosing Regimen (Example):

    • This compound: Administer orally (p.o.) once daily at a dose of 30 or 100 mg/kg.

    • Paclitaxel: Administer intravenously (i.v.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., 10 mg/kg, once weekly).

    • Combination: Administer both drugs according to their respective schedules. The timing of administration of each drug relative to the other should be consistent throughout the study.

  • Endpoint: Continue treatment for a defined period (e.g., 21 days). Monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice, excise the primary tumors and weigh them. Lungs can be harvested to quantify metastatic nodules.

InVivo_Workflow start Start cell_culture Culture 4T1 Breast Cancer Cells start->cell_culture implantation Orthotopic Implantation into Mammary Fat Pad of BALB/c Mice cell_culture->implantation tumor_growth Monitor Tumor Growth (Calipers) implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Vehicle, this compound, Paclitaxel, Combination) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Daily/Weekly endpoint Endpoint Analysis (Tumor Weight, Lung Metastases) monitoring->endpoint end End endpoint->end

Figure 3: Experimental workflow for the in vivo orthotopic breast cancer model.

Conclusion

This compound is a highly potent and specific inhibitor of autotaxin, effectively targeting the production of the pro-tumorigenic signaling molecule LPA. Its robust preclinical activity, characterized by the inhibition of tumor growth and metastasis, both as a monotherapy and in combination with standard-of-care chemotherapy, underscores the therapeutic potential of targeting the ATX-LPA axis in oncology. The detailed methodologies provided in this guide serve as a resource for researchers in the field of cancer biology and drug development to further investigate the role of this important signaling pathway and the therapeutic utility of inhibitors like this compound.

References

ONO-8430506: A Technical Whitepaper on its Core Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on ONO-8430506, a potent and orally bioavailable small molecule inhibitor. The core focus of this whitepaper is to delineate its primary molecular target, summarize key quantitative data, provide detailed experimental methodologies for its characterization, and visualize the associated signaling pathways and experimental workflows.

Core Target Identification and Mechanism of Action

The primary molecular target of this compound is Autotaxin (ATX) , also known as Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2) .[1][2] ATX is a secreted enzyme with lysophospholipase D (LysoPLD) activity that plays a crucial role in the production of the bioactive lipid mediator, lysophosphatidic acid (LPA), from lysophosphatidylcholine (LPC) in the extracellular space.[3][4]

This compound functions as a competitive inhibitor of the LysoPLD activity of ATX.[1] By binding to the active site of ATX, it blocks the hydrolysis of LPC to LPA. This reduction in LPA levels is the key mechanism through which this compound exerts its biological effects. LPA is a pleiotropic signaling molecule that, through its interaction with at least six G protein-coupled receptors (LPAR1-6), modulates a wide range of cellular processes, including cell proliferation, migration, survival, and inflammation.[5] Dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammatory disorders.[5][6]

Quantitative Data Summary

The inhibitory potency and pharmacokinetic profile of this compound have been characterized across various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin
Assay TypeEnzyme SourceSubstrateIC50 (nM)Reference
LysoPLD ActivityRecombinant Human ATX/ENPP2FS-3 (synthetic fluorescent)5.1[1][2]
LysoPLD ActivityRecombinant Human ATX/ENPP216:0-LPC (natural)4.5[1][2]
LPA FormationRecombinant and Plasma-derived ATX (various species)Endogenous~10[1]
ATX ActivityMouse Plasma-IC90: 100 nM[2]
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Terminal Half-life (h)Oral Bioavailability (%)Reference
RatOral12613.451.6[1][7]
DogOral116708.971.1[1][7]
MonkeyOral1637.930.8[1][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on the supplementary information provided for the primary publication by Iwaki et al. in ACS Medicinal Chemistry Letters.[8]

Recombinant Human ATX Inhibition Assay (FS-3 Substrate)

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human autotaxin using a synthetic fluorescent substrate.

Materials:

  • Recombinant human ATX/ENPP2

  • This compound (or test compound)

  • FS-3 (fluorescent substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Prepare a solution of recombinant human ATX in assay buffer.

  • Serially dilute this compound in DMSO and then further dilute in assay buffer to the desired final concentrations.

  • Add 2 µL of the diluted compound solution to the wells of a 96-well plate. For the control (no inhibition), add 2 µL of assay buffer with the corresponding DMSO concentration.

  • Add 48 µL of the ATX enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 50 µL of the FS-3 substrate solution (prepared in assay buffer) to each well.

  • Immediately measure the fluorescence intensity at 37°C every 2 minutes for 60 minutes using a fluorescence plate reader.

  • The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is calculated.

  • The percent inhibition is determined relative to the control wells.

  • IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation.

Human Plasma LysoPLD Activity Assay

Objective: To measure the inhibitory effect of this compound on the native ATX activity present in human plasma.

Materials:

  • Human plasma (collected with heparin or citrate as anticoagulant)

  • This compound (or test compound)

  • LPC (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, 16:0)

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

  • 4-Aminoantipyrine

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100

  • 96-well clear microplates

  • Absorbance plate reader (555 nm)

Procedure:

  • Thaw frozen human plasma on ice.

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • In a 96-well plate, mix 10 µL of human plasma with 10 µL of the diluted compound solution. Incubate for 30 minutes at 37°C.

  • Prepare a reaction mixture containing LPC, choline oxidase, HRP, TOOS, and 4-aminoantipyrine in assay buffer.

  • Add 80 µL of the reaction mixture to each well to start the reaction.

  • Incubate the plate at 37°C for 3 to 6 hours.

  • Measure the absorbance at 555 nm.

  • The amount of choline produced is proportional to the absorbance, which reflects the LysoPLD activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value using a non-linear regression curve fit.

Visualizations

Signaling Pathway

ATX_LPA_Signaling_Pathway This compound Mechanism of Action in the ATX-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion LPAR LPA Receptors (LPAR1-6) G Protein-Coupled Receptors LPA->LPAR Activates ONO This compound ONO->ATX Inhibits Downstream Downstream Signaling Pathways (e.g., Rho, PI3K/Akt, MAPK/ERK) LPAR->Downstream Signal Transduction Cellular_Responses Cellular Responses (Proliferation, Migration, Survival, Inflammation) Downstream->Cellular_Responses Leads to

Caption: this compound inhibits ATX, blocking LPA production and downstream signaling.

Experimental Workflow: In Vitro ATX Inhibition Assay

Experimental_Workflow_ATX_Inhibition Workflow for In Vitro ATX Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound 1. Prepare serial dilutions of this compound add_compound 4. Add compound to 96-well plate prep_compound->add_compound prep_enzyme 2. Prepare ATX enzyme solution add_enzyme 5. Add ATX and incubate prep_enzyme->add_enzyme prep_substrate 3. Prepare FS-3 substrate solution add_substrate 6. Initiate reaction with FS-3 prep_substrate->add_substrate add_compound->add_enzyme add_enzyme->add_substrate measure_fluorescence 7. Measure fluorescence kinetics add_substrate->measure_fluorescence calc_rate 8. Calculate reaction rates measure_fluorescence->calc_rate calc_ic50 9. Determine % inhibition and IC50 calc_rate->calc_ic50

Caption: Step-by-step workflow for determining the in vitro inhibitory potency of this compound.

References

ONO-8430506: A Technical Guide to a Potent Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Autotaxin is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[3][4][5] By inhibiting ATX, this compound effectively reduces LPA levels, making it a promising therapeutic candidate for various diseases, including cancer and fibrotic conditions. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway diagrams are also presented to support further research and development efforts.

Introduction to Autotaxin and Lysophosphatidic Acid Signaling

Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA in the extracellular space.[3][4] LPA then activates a family of G protein-coupled receptors (GPCRs), LPAR1-6, to initiate a cascade of downstream signaling events.[3][5] This signaling axis plays a crucial role in tissue repair and development; however, its dysregulation is implicated in the pathogenesis of numerous diseases.[3][4] In oncology, the ATX-LPA pathway is known to promote tumor growth, metastasis, and resistance to therapy.[6][7] In fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), elevated levels of ATX and LPA contribute to the persistent activation of fibroblasts and excessive deposition of extracellular matrix.[8]

This compound: Mechanism of Action and In Vitro Potency

This compound is a competitive inhibitor of autotaxin.[7] Its inhibitory activity has been characterized using various in vitro assays, demonstrating high potency against ATX from different species.

Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin
Assay TypeEnzyme SourceSubstrateIC50 (nM)Reference
LysoPLD ActivityRecombinant Human ATX/ENPP2FS-3 (synthetic)5.1[1]
LysoPLD ActivityRecombinant Human ATX/ENPP216:0-LPC (natural)4.5[1]
LPA FormationRecombinant and Plasma-derived ATX (various species)Endogenous~10[1]
LysoPLD ActivityHuman PlasmaEndogenous7.9 - 8.1[3]
ATX ActivityMouse PlasmaEndogenousIC90: 100[1]

Experimental Protocols

In Vitro Autotaxin Activity Assay (FS-3 Substrate)

This protocol describes a common method for assessing ATX activity using a fluorogenic substrate.

Objective: To determine the in vitro inhibitory potency of this compound on ATX enzymatic activity.

Materials:

  • Recombinant human ATX/ENPP2

  • This compound

  • FS-3 (fluorogenic ATX substrate)

  • Assay Buffer (e.g., Tris-based buffer with physiological salts and BSA)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of recombinant human ATX in assay buffer.

  • Serially dilute this compound to a range of concentrations.

  • Add the ATX solution to the wells of a 96-well plate.

  • Add the this compound dilutions or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the FS-3 substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: In Vitro ATX Activity Assay Workflow

ATX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ATX_prep Prepare ATX Solution Add_ATX Add ATX to Plate ATX_prep->Add_ATX Inhibitor_prep Prepare this compound Dilutions Add_Inhibitor Add Inhibitor/Vehicle Inhibitor_prep->Add_Inhibitor Substrate_prep Prepare FS-3 Substrate Add_Substrate Add FS-3 Substrate Substrate_prep->Add_Substrate Add_ATX->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate Calculate_IC50 Determine IC50 Calculate_Rate->Calculate_IC50 Bleomycin_Model_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_evaluation Endpoint Evaluation Acclimatize Acclimatize Mice Bleomycin_Admin Intratracheal Bleomycin Administration Acclimatize->Bleomycin_Admin Treatment_Group This compound Treatment Group Bleomycin_Admin->Treatment_Group Vehicle_Group Vehicle Control Group Bleomycin_Admin->Vehicle_Group Sacrifice Sacrifice at Day 14/21 Treatment_Group->Sacrifice Vehicle_Group->Sacrifice BALF_Analysis BALF Analysis Sacrifice->BALF_Analysis Histology Lung Histology (Ashcroft) Sacrifice->Histology Collagen_Assay Hydroxyproline Assay Sacrifice->Collagen_Assay ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis ATX Autotaxin (ATX/ENPP2) ONO This compound ONO->ATX Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Downstream Downstream Effectors (PLC, PI3K, RhoA) G_protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival, Fibrosis) Downstream->Response

References

ONO-8430506: A Technical Overview of a Potent ENPP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), also known as autotaxin (ATX).[1][2][3][4] ENPP2 is a secreted enzyme that plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[5][6][7] LPA exerts its pleiotropic effects by activating at least six G protein-coupled receptors (LPAR1-6), influencing a wide range of cellular processes including cell proliferation, survival, migration, and differentiation.[8][9][10] Dysregulation of the ENPP2/LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammation.[5][6][11][12] This document provides a comprehensive technical guide on this compound, its mechanism of action, and the broader context of ENPP2 inhibition.

Mechanism of Action

This compound acts as a direct inhibitor of the lysophospholipase D (LysoPLD) activity of ENPP2.[1][5] By binding to the enzyme, it prevents the conversion of LPC into LPA, thereby reducing the circulating and localized levels of this signaling lipid.[5][13] This reduction in LPA levels leads to decreased activation of its cognate receptors and subsequent downstream signaling pathways. The potent and sustained inhibition of plasma LPA formation by this compound has been demonstrated in preclinical in vivo models.[5]

Quantitative Data

The inhibitory potency and pharmacokinetic properties of this compound have been characterized in various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against ENPP2/Autotaxin
ParameterSpecies/SourceSubstrateValueReference
IC₅₀ Recombinant Human ENPP2FS-3 (fluorescent)5.1 nM[1][5]
IC₅₀ Recombinant Human ENPP216:0-LPC (natural)4.5 nM[1][5]
IC₅₀ Human Plasma16:0-LPC5.5 nM[5]
IC₅₀ Monkey Plasma16:0-LPC11.6 nM[5]
IC₅₀ Dog Plasma16:0-LPC4.7 nM[5]
IC₅₀ Rat Plasma16:0-LPC6.8 nM[5]
IC₅₀ Mouse Plasma16:0-LPC6.4 nM[5]
IC₉₀ Mouse PlasmaNot Specified100 nM[1][2][3]
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
ParameterRatDogMonkeyReference
Oral Bioavailability (%) 51.671.130.8[1][2]
Cₘₐₓ (ng/mL) at 1 mg/kg p.o. 261167063[1][2]
Terminal Half-life (h) at 0.3 mg/kg i.v. 3.48.97.9[1]
Plasma Clearance (mL/min/kg) at 0.3 mg/kg i.v. 8.24.75.8[1]
Volume of Distribution (mL/kg) at 0.3 mg/kg i.v. 147418632275[1]

Signaling Pathway

The ENPP2/LPA signaling pathway is a critical regulator of numerous physiological and pathological processes. The following diagram illustrates the core components of this pathway and the point of intervention for this compound.

ENPP2_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ENPP2 ENPP2 (Autotaxin) LPC->ENPP2 Substrate LPA Lysophosphatidic Acid (LPA) ENPP2->LPA Catalyzes Conversion ONO This compound ONO->ENPP2 Inhibits LPAR LPA Receptors (LPAR1-6) G Protein-Coupled Receptors LPA->LPAR Activates G_protein G Proteins (Gq, Gi, G12/13) LPAR->G_protein Activates Downstream Downstream Signaling (e.g., PLC, PI3K, Rho) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: The ENPP2/LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The evaluation of ENPP2 inhibitors like this compound involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro ENPP2/Autotaxin Activity Assay (Fluorogenic)

This assay measures the LysoPLD activity of ENPP2 using a synthetic fluorescent substrate.[14]

  • Objective: To determine the in vitro inhibitory potency (IC₅₀) of a compound against ENPP2.

  • Materials:

    • Recombinant human ENPP2/autotaxin.

    • Fluorogenic substrate FS-3 (an LPC analog conjugated with a fluorophore and a quencher).[14]

    • Assay buffer (e.g., Tris-HCl, NaCl, MgCl₂, CaCl₂, Triton X-100).[15]

    • Test compound (this compound) at various concentrations.

    • 96-well microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add recombinant ENPP2 to each well of the microplate.

    • Add the diluted test compound to the respective wells.

    • Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

    • Incubate the plate at 37°C.

    • Measure the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the fluorophore). The cleavage of FS-3 by ENPP2 separates the fluorophore from the quencher, resulting in a fluorescent signal.[14]

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Plasma LysoPLD Activity Assay (Choline Release)

This assay measures the ENPP2 activity in a biological matrix like plasma by quantifying the release of choline from a natural substrate.[16][17]

  • Objective: To determine the inhibitory potency of a compound on endogenous ENPP2 activity in plasma.

  • Materials:

    • Plasma samples (human, rat, mouse, etc.).

    • Substrate: Lysophosphatidylcholine (e.g., 14:0 or 16:0-LPC).[5][15]

    • Test compound (this compound) at various concentrations.

    • Choline oxidase.

    • Horseradish peroxidase (HRP).

    • TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) or similar chromogenic substrate for HRP.[15]

    • 4-aminoantipyrine.[15]

    • 96-well microplate.

    • Spectrophotometer.

  • Procedure:

    • Add plasma samples and serial dilutions of this compound to the wells of a microplate.

    • Add the LPC substrate to initiate the reaction and incubate at 37°C to allow for choline release.[15]

    • After incubation, add a reaction mixture containing choline oxidase, HRP, 4-aminoantipyrine, and TOOS reagent.

    • Choline oxidase converts the released choline, producing hydrogen peroxide.

    • HRP uses the hydrogen peroxide to catalyze the oxidative coupling of 4-aminoantipyrine and TOOS, forming a colored product.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value.

In Vivo Pharmacodynamic Assessment of Plasma LPA Formation

This protocol assesses the ability of an orally administered compound to inhibit ENPP2 activity in a living organism.

  • Objective: To evaluate the in vivo efficacy and duration of action of this compound.

  • Animal Model: Rats or mice.

  • Procedure:

    • Administer this compound orally (gavage) to a cohort of animals at various doses.[2][5] A vehicle control group is also included.

    • At specified time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood samples.[5]

    • Process the blood to obtain plasma.

    • Measure the remaining plasma LysoPLD activity using the choline release assay described above.

    • Alternatively, or in addition, extract lipids from the plasma and quantify the levels of various LPA species using liquid chromatography-mass spectrometry (LC-MS).

    • Determine the dose-dependent and time-dependent inhibition of plasma LysoPLD activity and/or reduction in plasma LPA levels.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of an ENPP2 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis (this compound) recombinant_assay Recombinant ENPP2 Activity Assay (IC₅₀) invitro_start->recombinant_assay plasma_assay Plasma LysoPLD Activity Assay (IC₅₀) invitro_start->plasma_assay selectivity_assay Selectivity Profiling (vs. other enzymes) invitro_start->selectivity_assay invitro_end Potent & Selective In Vitro Profile recombinant_assay->invitro_end plasma_assay->invitro_end selectivity_assay->invitro_end pk_study Pharmacokinetic Studies (Oral Bioavailability, T½) invitro_end->pk_study Advance to In Vivo pd_study Pharmacodynamic Studies (Plasma LPA Inhibition) invitro_end->pd_study efficacy_model Disease Models (e.g., Cancer, Fibrosis) invitro_end->efficacy_model invivo_end Demonstrated In Vivo Efficacy and PK/PD pk_study->invivo_end pd_study->invivo_end efficacy_model->invivo_end

Caption: Preclinical evaluation workflow for an ENPP2 inhibitor.

Applications and Future Directions

The potent inhibition of the ENPP2/LPA axis by this compound underscores its therapeutic potential in a variety of diseases. Preclinical studies have shown its efficacy in reducing tumor growth and metastasis in breast cancer models, in part by enhancing the effects of chemotherapy agents like paclitaxel.[1][13][18] Additionally, its ability to regulate smooth muscle contraction suggests potential applications in conditions like urethral obstructive disease.[5] The role of ENPP2/LPA signaling in fibrosis, particularly idiopathic pulmonary fibrosis (IPF), is an area of intense research, with several ENPP2 inhibitors having entered clinical trials.[12][19][20][21]

Future research will likely focus on further elucidating the role of the ENPP2/LPA axis in different disease contexts and exploring the full therapeutic potential of potent inhibitors like this compound, both as monotherapy and in combination with other treatments.[22][23]

References

The Role of ONO-8430506 in Lysophosphatidic Acid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophosphatidic acid (LPA) is a potent signaling phospholipid involved in a myriad of physiological and pathological processes, including cell proliferation, migration, and survival. Its dysregulation is implicated in various diseases, notably cancer and fibrosis. The production of extracellular LPA is primarily catalyzed by the enzyme autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). ONO-8430506 is a novel, potent, and orally bioavailable inhibitor of ATX. By targeting ATX, this compound effectively reduces the production of LPA, thereby modulating LPA-mediated signaling pathways. This technical guide provides an in-depth overview of the role of this compound in lysophosphatidic acid signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to Lysophosphatidic Acid Signaling

Lysophosphatidic acid exerts its biological effects by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[1] These receptors couple to various G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate a diverse range of downstream signaling cascades.[1] These pathways, in turn, regulate fundamental cellular processes such as cell proliferation through the MAPK pathway, cell survival via the PI3K/Akt pathway, and cytoskeletal rearrangements through the Rho/ROCK pathway.[2][3] The multifaceted nature of LPA signaling underscores its importance in both normal physiology and the progression of diseases like cancer, where it can promote tumor growth, invasion, and metastasis.[2][4]

The primary source of extracellular LPA is the hydrolysis of lysophosphatidylcholine (LPC) by the secreted enzyme autotaxin (ATX).[5] ATX's lysophospholipase D (LysoPLD) activity is a critical control point in the LPA signaling axis, making it an attractive therapeutic target for diseases driven by excessive LPA signaling.[5]

This compound: An Autotaxin Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets the enzymatic activity of autotaxin.[5][6] By inhibiting ATX, this compound reduces the systemic and local concentrations of LPA, thereby attenuating the downstream signaling events mediated by LPA receptors. This mechanism of action positions this compound as a promising therapeutic agent for pathologies characterized by aberrant LPA signaling.

Mechanism of Action

This compound acts as a competitive inhibitor of autotaxin, binding to the active site of the enzyme and preventing the hydrolysis of its substrate, LPC. This leads to a significant and sustained decrease in the production of LPA in the plasma.[7]

LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic acid (LPA) ATX->LPA Catalyzes conversion LPAR LPA Receptors (LPA₁₋₆) LPA->LPAR Activates Signaling Downstream Signaling (Proliferation, Survival, Migration) LPAR->Signaling ONO This compound ONO->ATX Inhibits

This compound inhibits LPA production by targeting autotaxin.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of this compound, providing key data for researchers and drug development professionals.

In Vitro Inhibitory Activity of this compound against Autotaxin
TargetSpeciesAssay SubstrateIC₅₀ (nM)Reference(s)
Autotaxin (ATX/ENPP2)Human (recombinant)FS-3 (synthetic)5.1[6]
Autotaxin (ATX/ENPP2)Human (recombinant)16:0-LPC (natural)4.5[6]
Autotaxin (ATX/ENPP2)Various (plasma-derived)Not specified~10[6]
Autotaxin (ATX/ENPP2)Mouse (plasma)Not specifiedIC₉₀ = 100[6]
In Vivo Pharmacokinetic Profile of this compound
SpeciesAdministrationDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference(s)
RatOral1261Not specifiedNot specified51.6[6]
DogOral11670Not specifiedNot specified71.1[6]
MonkeyOral163Not specifiedNot specified30.8[6]
In Vivo Efficacy of this compound in Preclinical Models
ModelTreatmentDose (mg/kg/day)EffectReference(s)
Syngeneic orthotopic mouse breast cancer modelThis compound10~60% decrease in lung metastases[6]
Breast cancer modelThis compound + Paclitaxel30 or 100Enhanced antitumor effect of Paclitaxel[5][6]
Rat modelThis compound (oral)30Persistent inhibition of plasma LPA formation[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of ATX inhibitors like this compound. These protocols are representative and may require optimization for specific laboratory conditions.

In Vitro Autotaxin Activity Assay (FS-3 Substrate)

This protocol describes a fluorometric assay to measure the LysoPLD activity of ATX using a synthetic substrate.

Materials:

  • Recombinant human autotaxin (ATX/ENPP2)

  • FS-3 (fluorescent lysophosphatidylcholine analogue)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA

  • This compound or other test compounds

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 50 µL of the diluted compound to the wells of the 96-well plate.

  • Add 25 µL of recombinant human ATX solution (e.g., 4 nM final concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of FS-3 substrate (e.g., 4 µM final concentration) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) every minute for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Add this compound to plate A->D B Prepare ATX solution E Add ATX and pre-incubate B->E C Prepare FS-3 substrate F Add FS-3 to start reaction C->F D->E E->F G Measure fluorescence kinetically F->G H Calculate reaction rates G->H I Determine IC₅₀ value H->I

Workflow for in vitro ATX activity assay.
In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of an orally administered compound.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound formulation for oral and intravenous administration

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight before dosing.

  • Administer this compound orally (e.g., via gavage) or intravenously (e.g., via tail vein injection) at a specified dose.

  • Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, oral bioavailability) using appropriate software.

Syngeneic Orthotopic Breast Cancer Mouse Model

This protocol describes the establishment of a breast cancer model in immunocompetent mice to evaluate the efficacy of therapeutic agents.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • 4T1 murine breast cancer cells

  • Cell culture medium and reagents

  • Matrigel

  • Surgical instruments

  • This compound and/or Paclitaxel formulation

  • Calipers for tumor measurement

Procedure:

  • Culture 4T1 cells to ~80% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁶ cells/mL.

  • Anesthetize the mice.

  • Inject 50 µL of the cell suspension (5 x 10⁴ cells) into the fourth mammary fat pad of each mouse.

  • Monitor the mice for tumor growth. Start measuring tumor volume with calipers when the tumors become palpable. Tumor volume can be calculated using the formula: (length x width²)/2.

  • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, Paclitaxel, this compound + Paclitaxel).

  • Administer the treatments according to the planned schedule and route of administration.

  • Continue to monitor tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and collect the primary tumors and lungs for further analysis (e.g., histology to assess metastasis).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical flow of experimental design.

cluster_LPA_Signal LPA Receptor Signaling cluster_G_Proteins G Proteins cluster_Effectors Downstream Effectors cluster_Pathways Signaling Pathways cluster_Cellular_Response Cellular Responses LPA LPA LPAR1 LPA₁ Receptor LPA->LPAR1 Gq Gαq/11 LPAR1->Gq Gi Gαi/o LPAR1->Gi G1213 Gα12/13 LPAR1->G1213 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K RhoGEF RhoGEF G1213->RhoGEF DAG_IP3 DAG / IP₃ PLC->DAG_IP3 Akt Akt PI3K->Akt RhoA RhoA RhoGEF->RhoA Ca_PKC ↑ Ca²⁺ / PKC Activation DAG_IP3->Ca_PKC Survival Cell Survival & Proliferation Akt->Survival Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton

Simplified LPA₁ receptor signaling cascade.

Conclusion

This compound is a potent and orally active inhibitor of autotaxin that effectively modulates the lysophosphatidic acid signaling pathway by reducing the biosynthesis of LPA. The preclinical data strongly support its potential as a therapeutic agent in diseases characterized by dysregulated LPA signaling, such as cancer. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this field. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

The Discovery and Synthesis of ONO-8430506: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8430506 is a potent and orally bioavailable inhibitor of autotaxin (ATX), the enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling pathway is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid.[2] LPA interacts with at least six G protein-coupled receptors (LPAR1-6) to mediate a wide range of cellular responses, including cell proliferation, migration, survival, and angiogenesis.[2] Dysregulation of the ATX-LPA signaling axis has been linked to the progression of various diseases, including cancer.[3]

This compound was identified through a medicinal chemistry effort aimed at developing a potent and orally available ATX inhibitor with a favorable pharmacokinetic profile.[4][5] Its development represents a significant advancement in targeting the ATX-LPA pathway for therapeutic intervention, particularly in oncology.[5]

Mechanism of Action

This compound acts as a potent inhibitor of the lysophospholipase D (LysoPLD) activity of ATX.[6] By blocking the enzymatic function of ATX, this compound effectively reduces the production of LPA from its precursor, LPC.[2] This reduction in LPA levels leads to the attenuation of downstream signaling through LPARs, thereby inhibiting the pathological cellular processes driven by this pathway. Research has shown that this compound can slow initial tumor growth and limit lung metastasis in preclinical breast cancer models.[6] Furthermore, it has been demonstrated to enhance the antitumor effects of conventional chemotherapeutic agents like paclitaxel.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory potency against autotaxin and its pharmacokinetic properties in various species.

Table 1: In Vitro Inhibitory Potency of this compound
Assay TypeTargetSubstrateSpeciesIC50 (nM)IC90 (nM)Reference
LysoPLD ActivityRecombinant Human ATX/ENPP2FS-3 (fluorescent)Human5.1-[6]
LysoPLD ActivityRecombinant Human ATX/ENPP216:0-LPC (natural)Human4.5-[6]
LPA FormationRecombinant and Plasma-derived ATX/ENPP2-Various~10-[6]
ATX ActivityPlasma-Mouse-100[6][1]
Table 2: Pharmacokinetic Properties of this compound
SpeciesAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Oral Bioavailability (%)Reference
RatOral1261---51.6[6]
RatIntravenous0.3---3.4-[6]
DogOral11670---71.1[6]
DogIntravenous0.3---8.9-[6]
MonkeyOral163---30.8[6]
MonkeyIntravenous0.3---7.9-[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of a key bicyclic intermediate followed by coupling with a substituted benzene ring. The following protocol is a representative synthesis based on the reported medicinal chemistry efforts.

Step 1: Synthesis of the Bicyclic Core

  • The synthesis commences with the construction of the bicyclo[3.3.1]nonane core structure. This can be achieved through a series of cyclization and functional group manipulation reactions, starting from readily available cyclic ketones or dienes.

Step 2: Introduction of the Carboxylic Acid Moiety

  • A carboxylic acid group is introduced onto the bicyclic core. This is a crucial step as the carboxyl group plays a significant role in the potent ATX inhibitory activity.[4] This can be accomplished via various methods such as carboxylation of an organometallic intermediate or oxidation of a primary alcohol.

Step 3: Coupling with the Benzene Ring

  • The final key step involves the coupling of the bicyclic carboxylic acid with a functionalized benzene ring. This is typically achieved through an amide bond formation or other cross-coupling reactions to yield this compound.[4]

Purification:

  • The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the highly pure compound. The structure and purity are confirmed by NMR, mass spectrometry, and HPLC analysis.

Autotaxin (ATX) Inhibition Assay (FS-3 Substrate)

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on ATX using the synthetic substrate FS-3.

Materials:

  • Recombinant human ATX/ENPP2

  • FS-3 (fluorescent substrate)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and BSA)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer to the desired final concentrations.

  • In a 96-well black microplate, add the diluted this compound solutions. Include wells for a positive control (ATX without inhibitor) and a negative control (assay buffer without ATX).

  • Add recombinant human ATX to all wells except the negative control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the FS-3 substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

  • Monitor the fluorescence kinetically over a period of 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study in a Breast Cancer Model

This protocol outlines a general procedure to evaluate the in vivo antitumor efficacy of this compound in combination with paclitaxel in a murine breast cancer model.

Materials:

  • Female immunodeficient mice (e.g., BALB/c nude)

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • This compound

  • Paclitaxel

  • Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)

  • Vehicle for paclitaxel (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Implant human breast cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into four treatment groups:

    • Vehicle control

    • This compound alone

    • Paclitaxel alone

    • This compound in combination with paclitaxel

  • Administer this compound orally (e.g., 30 or 100 mg/kg) once daily.[6]

  • Administer paclitaxel intravenously or intraperitoneally at a predetermined schedule (e.g., once weekly).

  • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Analyze the data to determine the effect of each treatment on tumor growth inhibition.

Visualizations

The following diagrams illustrate the ATX-LPA signaling pathway and a typical experimental workflow for evaluating an ATX inhibitor.

ATX_LPA_Signaling_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding & Activation ONO This compound ONO->ATX Inhibition G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activation Downstream Downstream Signaling (PLC, PI3K/Akt, Rho, MAPK/ERK) G_protein->Downstream Signal Transduction Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response Leads to Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical cluster_development Clinical Development HTS High-Throughput Screening Lead_Opt Lead Optimization (Medicinal Chemistry) HTS->Lead_Opt Synthesis Synthesis of This compound Lead_Opt->Synthesis ATX_Assay ATX Inhibition Assay (IC50 Determination) Synthesis->ATX_Assay Cell_Assay Cell-Based Assays (Proliferation, Migration) ATX_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (Rodents, Non-rodents) Cell_Assay->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials

References

ONO-8430506: A Technical Guide for Basic Research in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][4] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis, all of which are hallmarks of cancer.[1][5][6][7][8] Consequently, targeting this pathway with inhibitors like this compound presents a promising therapeutic strategy in oncology.[9][10][11] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols for its investigation in a basic research setting.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of ATX.[1][2] ATX is a lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to LPA.[4][12] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that promote tumor growth, invasion, and metastasis.[1][5][7] By blocking ATX, this compound effectively reduces the production of LPA, thereby attenuating these pro-tumorigenic signals.[2][9]

The Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of ATX in the LPA signaling pathway and the point of intervention for this compound.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes Conversion ONO This compound ONO->ATX Inhibits LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binds & Activates G_protein G Proteins LPAR->G_protein Activates Downstream Downstream Signaling (Ras/Raf, RhoA, PI3K/AKT, etc.) G_protein->Downstream Activates Effects Cellular Effects (Proliferation, Migration, Survival) Downstream->Effects Leads to

Caption: The ATX-LPA signaling pathway and inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and preclinical pharmacokinetic properties of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeSubstrateTargetSpeciesIC50 (nM)
LysoPLD ActivitySynthetic Fluorescent (FS-3)Recombinant ATX/ENPP2Human5.1[2]
LysoPLD ActivityNatural (16:0-LPC)Recombinant ATX/ENPP2Human4.5[2]
LPA FormationEndogenous LPCRecombinant & Plasma ATXVarious~10[2]
ATX ActivityNot SpecifiedATX in PlasmaMouseIC90: 100[2][3]
Table 2: Pharmacokinetic Parameters of this compound
SpeciesAdministrationDose (mg/kg)Cmax (ng/mL)T1/2 (h)Oral Bioavailability (%)
RatOral12613.451.6[2][3]
DogOral116708.971.1[2][3]
MonkeyOral1637.930.8[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in an oncology setting.

In Vitro Autotaxin Inhibition Assay

This protocol is a generalized procedure based on the principles of ATX activity assays mentioned in the literature.

Objective: To determine the in vitro potency of this compound in inhibiting ATX-mediated hydrolysis of a substrate.

Materials:

  • Recombinant human ATX/ENPP2

  • This compound

  • Fluorescent substrate (e.g., FS-3) or natural substrate (e.g., 16:0-LPC)

  • Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents)

  • 96-well microplate

  • Plate reader capable of fluorescence or mass spectrometry detection

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound to create a range of concentrations for IC50 determination.

  • In a 96-well plate, add the assay buffer, recombinant ATX enzyme, and the diluted this compound or vehicle control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (FS-3 or 16:0-LPC).

  • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the product formation. For a fluorescent substrate, measure the fluorescence intensity. For a natural substrate, the resulting LPA can be quantified using LC-MS/MS.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Syngeneic Orthotopic Breast Cancer Model

This protocol describes a general procedure for evaluating the anti-tumor and anti-metastatic effects of this compound in a murine breast cancer model, based on published studies.[13][14][15][16]

Objective: To assess the efficacy of this compound, alone or in combination with chemotherapy, in inhibiting primary tumor growth and metastasis.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • 4T1 murine breast cancer cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, for cell suspension)

  • This compound

  • Paclitaxel (or other chemotherapeutic agent)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Vehicle for intravenous injection (e.g., saline)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: Culture 4T1 cells in the recommended medium until they reach 70-80% confluency.

  • Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 1 x 10^5 cells/50 µL). Keep the cell suspension on ice.

  • Tumor Implantation: Anesthetize the mice. Inject the 4T1 cell suspension into the fourth mammary fat pad.

  • Treatment:

    • Once tumors are palpable or reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Paclitaxel, this compound + Paclitaxel).

    • Administer this compound via oral gavage daily at the desired dose (e.g., 10-100 mg/kg).[2][3]

    • Administer paclitaxel via intravenous injection at the specified dose and schedule.

  • Tumor Growth Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (Length x Width²)/2).

  • Metastasis Evaluation: At the end of the study (e.g., day 21), euthanize the mice and harvest the lungs.[2]

    • Visually count the number of metastatic nodules on the lung surface.

    • Alternatively, the lungs can be fixed, sectioned, and stained with H&E for histopathological analysis.

  • Data Analysis: Compare the tumor growth rates and the number of lung metastases between the different treatment groups.

Mandatory Visualizations

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines the workflow for the in vivo evaluation of this compound.

in_vivo_workflow start Start cell_culture 4T1 Cell Culture start->cell_culture implantation Orthotopic Implantation in BALB/c Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment Administration (Vehicle, this compound, Chemo, Combo) randomization->treatment monitoring Tumor Volume Measurement (q2-3d) treatment->monitoring Concurrent endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint necropsy Euthanasia & Necropsy endpoint->necropsy analysis Lung Metastasis Quantification necropsy->analysis end End analysis->end

Caption: Workflow for an in vivo study of this compound in a breast cancer model.

Conclusion

This compound is a valuable research tool for investigating the role of the ATX-LPA signaling axis in oncology. Its potent and specific inhibition of autotaxin allows for the elucidation of this pathway's contribution to tumor progression and metastasis. The preclinical data strongly suggest that this compound has potential as a therapeutic agent, particularly in combination with standard-of-care chemotherapies. The experimental protocols provided in this guide offer a framework for further basic and translational research into this promising anti-cancer compound.

References

Investigating the ATX-LPA Axis with ONO-8430506: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis and the investigational inhibitor ONO-8430506. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the core biology, preclinical data, and experimental methodologies associated with this therapeutic target and compound.

The Autotaxin-LPA Signaling Axis: A Key Regulator in Health and Disease

The ATX-LPA axis is a critical signaling pathway involved in a wide array of physiological and pathological processes.[1][2] Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space through the hydrolysis of lysophosphatidylcholine (LPC).[3][4] LPA, a bioactive phospholipid, then exerts its effects by binding to at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[4][5] This interaction triggers a cascade of downstream signaling events that regulate fundamental cellular functions such as proliferation, migration, survival, and differentiation.[5][6]

Dysregulation of the ATX-LPA axis has been implicated in a variety of diseases, including cancer, fibrosis, and inflammation.[1][3] In the context of oncology, elevated levels of ATX and LPA are often observed in the tumor microenvironment, where they contribute to tumor growth, metastasis, and therapeutic resistance.[1][5] This has positioned the ATX-LPA axis as a compelling target for therapeutic intervention.

This compound: A Potent and Orally Bioavailable ATX Inhibitor

This compound is a novel, potent, and orally bioavailable inhibitor of autotaxin.[7][8] It has been developed to specifically target the enzymatic activity of ATX, thereby reducing the production of LPA and mitigating its downstream pathological effects.

Mechanism of Action

This compound acts as a direct inhibitor of the lysophospholipase D activity of ATX.[7] By blocking the catalytic site of the enzyme, it prevents the conversion of LPC to LPA. This leads to a reduction in the circulating and localized concentrations of LPA, thus attenuating the signaling through its cognate receptors.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent inhibitory activity of this compound and its efficacy in various models.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueSpecies/Assay ConditionReference
IC50 (FS-3 substrate)5.1 nMRecombinant human ATX/ENPP2[7]
IC50 (16:0-LPC substrate)4.5 nMRecombinant human ATX/ENPP2[7]
IC50 (LPA formation)~10 nMRecombinant and plasma-derived ATX/ENPP2 from various animal species[7]
IC90 (ATX activity)100 nMMouse plasma[7][8]

Table 2: In Vivo Efficacy of this compound in a Syngeneic Orthotopic Breast Cancer Mouse Model

Treatment GroupOutcomeResultReference
This compound (10 mg/kg/day, gavage)Initial tumor growthSlowed[7]
This compound (10 mg/kg/day, gavage)Lung metastasisDecreased by ~60%[7]
This compound (30 or 100 mg/kg) + PaclitaxelAntitumor effectEnhanced[7]
This compound + DoxorubicinAnticancer actionSynergistic[1][2]
Pharmacokinetic Profile

This compound has been shown to possess favorable pharmacokinetic properties across multiple species.

Table 3: Pharmacokinetic Parameters of this compound

SpeciesDose (Oral)Bioavailability (%)Cmax (ng/mL)Terminal Half-life (h)Reference
Rat1 mg/kg51.62613.4 (IV)[7]
Dog1 mg/kg71.116708.9 (IV)[7]
Monkey1 mg/kg30.8637.9 (IV)[7]

Experimental Protocols

This section outlines the key experimental methodologies for investigating the ATX-LPA axis with this compound.

In Vitro Autotaxin Activity Assay

This protocol describes a common method for measuring the enzymatic activity of ATX using a fluorogenic substrate.

Principle: The assay utilizes a synthetic lysophosphatidylcholine (LPC) analog, FS-3, which is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ATX, the fluorophore is liberated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant human ATX/ENPP2

  • FS-3 substrate

  • Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents)

  • This compound or other test compounds

  • 96-well or 384-well microplates (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in assay buffer to create a range of test concentrations.

  • Add a fixed amount of recombinant human ATX to the wells of the microplate.

  • Add the diluted this compound or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) over time using a fluorescence plate reader.

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Breast Cancer Model

This protocol outlines a syngeneic orthotopic mouse model to evaluate the in vivo efficacy of this compound.

Animal Model:

  • Female BALB/c mice

  • 4T1 murine breast cancer cell line (syngeneic to BALB/c)

Procedure:

  • Tumor Cell Implantation:

    • Culture 4T1 cells under standard conditions.

    • Harvest and resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Anesthetize the mice and surgically expose the mammary fat pad.

    • Inject a defined number of 4T1 cells (e.g., 1 x 10^5 cells) into the mammary fat pad.

    • Suture the incision and allow the mice to recover.

  • Treatment Regimen:

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • This compound Monotherapy: Administer this compound (e.g., 10 mg/kg/day) or vehicle control daily via oral gavage.

    • Combination Therapy: Administer this compound (e.g., 30 or 100 mg/kg, orally) in combination with a standard chemotherapeutic agent like paclitaxel (administered as per a defined schedule, e.g., intraperitoneally).

  • Efficacy Assessment:

    • Tumor Growth: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).

    • Metastasis: At the end of the study, euthanize the mice and harvest the lungs. Count the number of metastatic nodules on the lung surface. Histological analysis can also be performed to confirm metastasis.

    • Plasma LPA Levels: Collect blood samples at specified time points to measure plasma LPA levels and confirm target engagement.

Measurement of Plasma Lysophosphatidic Acid (LPA)

This protocol provides a general workflow for the quantification of LPA in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: LC-MS/MS allows for the sensitive and specific quantification of different LPA species based on their mass-to-charge ratio.

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

    • Separate the plasma by centrifugation.

    • Perform a lipid extraction from the plasma using a suitable organic solvent system (e.g., a modified Bligh-Dyer or Folch extraction).

    • Include an internal standard (e.g., a deuterated LPA species) during the extraction process for accurate quantification.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the different LPA species using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium formate).

    • Detect and quantify the LPA species using the mass spectrometer in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each LPA species and the internal standard are monitored.

  • Data Analysis:

    • Generate a standard curve using known concentrations of LPA standards.

    • Calculate the concentration of each LPA species in the plasma samples by comparing their peak areas to that of the internal standard and interpolating from the standard curve.

Visualizing the Core Concepts

Signaling Pathways and Experimental Workflows

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPA1-6) LPA->LPAR Binding ONO This compound ONO->ATX Inhibition G_protein G Proteins LPAR->G_protein Activation Downstream Downstream Signaling (Proliferation, Migration, Survival) G_protein->Downstream

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vivo start Syngeneic Orthotopic Breast Cancer Model (4T1 cells in BALB/c mice) tumor_dev Tumor Development start->tumor_dev randomization Randomization of Mice tumor_dev->randomization control_group Vehicle Control Group randomization->control_group ono_group This compound Group randomization->ono_group combo_group This compound + Paclitaxel Group randomization->combo_group monitoring Tumor Growth Monitoring (Calipers) control_group->monitoring ono_group->monitoring combo_group->monitoring endpoint Endpoint Analysis monitoring->endpoint metastasis Metastasis Assessment (Lung Nodule Count) endpoint->metastasis lpa_measurement Plasma LPA Measurement (LC-MS/MS) endpoint->lpa_measurement

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Mechanism_of_Action ATX Autotaxin (ATX) Catalytic Site LPA Lysophosphatidic Acid (LPA) ATX->LPA Normal Function No_LPA Reduced LPA Production ATX->No_LPA With this compound LPC Lysophosphatidylcholine (LPC) LPC->ATX:p1 ONO This compound ONO->ATX:p1 Binding and Inhibition

Caption: Mechanism of action of this compound as an ATX inhibitor.

References

Methodological & Application

Application Notes and Protocols for ONO-8430506 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that plays a crucial role in generating the bioactive lipid, lysophosphatidic acid (LPA), from lysophosphatidylcholine (LPC). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[2] In the context of oncology, elevated ATX activity has been associated with tumor progression and metastasis. This compound exerts its effects by inhibiting the lysophospholipase D (LysoPLD) activity of ATX, thereby reducing the production of LPA and attenuating its downstream signaling.[1] Notably, this compound has been shown to enhance the antitumor effects of paclitaxel in breast cancer models, making it a promising candidate for combination therapies.[2][3]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological activity and potential therapeutic applications.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeSubstrateEnzyme SourceIC50 (nM)Reference
LysoPLD ActivityFS-3 (fluorescent)Recombinant Human ATX/ENPP25.1[1]
LysoPLD Activity16:0-LPC (natural)Recombinant Human ATX/ENPP24.5[1]
LPA FormationEndogenousRecombinant and plasma-derived ATX/ENPP2 (various species)~10[1]
Table 2: In Vivo Efficacy of this compound
Animal ModelDosage and AdministrationKey FindingsReference
Syngeneic orthotopic mouse model of breast cancer10 mg/kg/day, gavage, for 21 daysSlowed initial tumor growth and reduced lung metastases by ~60%.[1]
Rat model30 mg/kg, oralPersistently inhibited plasma LPA formation.[1]
Breast cancer model30 or 100 mg/kgEnhanced the antitumor effect of Paclitaxel.[1]

Signaling Pathway and Experimental Workflow Visualizations

ONO_8430506_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC LPC (Lysophosphatidylcholine) ATX ATX (ENPP2) LPC->ATX substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA converts LPAR LPA Receptors (LPAR1-6) LPA->LPAR activates ONO This compound ONO->ATX inhibits G_protein G Proteins LPAR->G_protein activates Downstream Downstream Effectors (e.g., PI3K/AKT, MAPK) G_protein->Downstream modulate Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response lead to

Figure 1: this compound mechanism of action in the ATX-LPA signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound +/- Paclitaxel prep_stock->treat_cells culture_cells Culture Breast Cancer Cells (e.g., MDA-MB-231) seed_cells Seed Cells into Appropriate Plates culture_cells->seed_cells seed_cells->treat_cells incubate Incubate for Specified Duration treat_cells->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability migration Migration/Invasion Assay (e.g., Transwell, Wound Healing) incubate->migration apoptosis Apoptosis Assay (e.g., Annexin V, Caspase Activity) incubate->apoptosis

Figure 2: General experimental workflow for in vitro cell-based assays with this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Ensure the powder is completely dissolved by vortexing. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture

Recommended Cell Line: MDA-MB-231 (human breast adenocarcinoma)

  • This cell line is a well-established model for triple-negative breast cancer and is known to be invasive.

Culture Medium:

  • Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Alternatively, DMEM with 10% FBS and 1% Penicillin-Streptomycin can be used.

Culture Conditions:

  • Incubate at 37°C in a humidified atmosphere. Note that L-15 medium is formulated for use in a free gas exchange with atmospheric air (without CO₂). If using DMEM, a 5% CO₂ atmosphere is required.

  • Passage cells when they reach 70-80% confluency.

Cell Viability Assay (MTT Assay)

Purpose: To determine the effect of this compound on cell proliferation and viability.

Materials:

  • MDA-MB-231 cells

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. Final concentrations may range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Transwell Migration Assay

Purpose: To assess the effect of this compound on cancer cell migration.

Materials:

  • MDA-MB-231 cells

  • 24-well Transwell inserts (8 µm pore size)

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet solution for staining

Procedure:

  • Starve MDA-MB-231 cells in serum-free medium for 12-24 hours prior to the assay.

  • Resuspend the starved cells in serum-free medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control.

  • Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Seed 1 x 10⁵ cells in 200 µL of the this compound-containing serum-free medium into the upper chamber of the inserts.

  • Incubate for 12-24 hours at 37°C.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Proposed Protocol for Synergy with Paclitaxel

Purpose: To evaluate the synergistic anti-proliferative effect of this compound in combination with paclitaxel.

Materials:

  • MDA-MB-231 cells

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • Paclitaxel stock solution

  • MTT assay reagents

Procedure:

  • Seed MDA-MB-231 cells in 96-well plates as described in the cell viability assay protocol.

  • Allow cells to adhere overnight.

  • Prepare a matrix of drug concentrations. This will involve serial dilutions of this compound and paclitaxel, both alone and in combination at fixed ratios (e.g., based on their individual IC50 values).

    • Example concentration ranges to test: this compound (1 nM - 1 µM), Paclitaxel (0.1 nM - 100 nM).

  • Treat the cells with the single agents and their combinations. Include vehicle controls for both drugs.

  • Incubate for 72 hours.

  • Perform an MTT assay as described previously to determine cell viability.

  • Analyze the data using software that can calculate the Combination Index (CI), such as CompuSyn. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.

Disclaimer: The experimental protocols provided are intended as a guide. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific experimental conditions and cell lines.

References

Application Notes and Protocols for ONO-8430506 in a Mouse Model of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space. The ATX-LPA signaling axis is implicated in various pathological processes, including cancer progression, where it promotes tumor cell proliferation, migration, invasion, and resistance to therapy.[4] In breast cancer, elevated ATX levels in the tumor microenvironment have been shown to drive malignancy. This compound, by inhibiting ATX, reduces LPA levels, thereby impeding these pro-tumorigenic signals. Preclinical studies have demonstrated that this compound can slow primary tumor growth, inhibit metastasis, and enhance the efficacy of standard chemotherapeutic agents like paclitaxel in mouse models of breast cancer.[4][5]

These application notes provide detailed protocols for utilizing this compound in preclinical mouse models of breast cancer, including guidance on single-agent and combination therapy studies.

Mechanism of Action: The ATX-LPA Signaling Pathway

This compound exerts its anti-tumor effects by targeting a critical signaling pathway in the tumor microenvironment. The following diagram illustrates the ATX-LPA signaling axis and the inhibitory action of this compound.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPARs) LPA->LPAR Activation ONO This compound ONO->ATX Inhibition Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) LPAR->Signaling Effects Pro-tumorigenic Effects: - Proliferation - Migration - Invasion - Survival Signaling->Effects

Figure 1: this compound inhibits the ATX-LPA signaling pathway.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize key quantitative data from preclinical studies of this compound in mouse models of breast cancer.

Table 1: Single-Agent Activity of this compound

ParameterCell LineMouse StrainDose & RouteTreatment DurationKey Findings
Primary Tumor Growth4T1BALB/c10 mg/kg, oral gavage, daily21 daysSlowed initial tumor growth.[2][3]
Lung Metastasis4T1BALB/c10 mg/kg, oral gavage, daily21 daysReduced the number of lung metastatic nodules by ~60%.[2][3]

Table 2: Combination Therapy of this compound with Paclitaxel

ParameterCell LineMouse StrainThis compound DosePaclitaxel DoseKey Findings
Antitumor EffectNot SpecifiedNot Specified30 or 100 mg/kgNot SpecifiedEnhanced the antitumor effect of paclitaxel.[2][3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a vehicle formulation for the oral administration of this compound to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]

  • To prepare the dosing solution, first dissolve the this compound powder in DMSO.

  • Sequentially add PEG300, Tween 80, and Saline, vortexing thoroughly after each addition to ensure a homogenous suspension.

  • If necessary, sonicate the solution to aid dissolution. The final solution should be clear.

  • Prepare the dosing solution fresh daily.

Protocol 2: Orthotopic 4T1 Breast Cancer Mouse Model

This protocol details the establishment of a syngeneic and metastatic breast cancer model using 4T1 cells in immunocompetent BALB/c mice.

workflow_4T1 start Start cell_culture Culture 4T1 cells start->cell_culture harvest Harvest and prepare cell suspension cell_culture->harvest injection Orthotopic injection into mammary fat pad harvest->injection tumor_growth Monitor primary tumor growth injection->tumor_growth treatment Initiate treatment with This compound +/- Paclitaxel tumor_growth->treatment endpoints Endpoint analysis: - Tumor volume - Lung metastasis - TME analysis treatment->endpoints end End endpoints->end

Figure 2: Experimental workflow for the 4T1 mouse model.

Materials:

  • 4T1 murine breast cancer cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-8 week old female BALB/c mice

  • Insulin syringes with 27-30G needles

  • Anesthesia (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Culture: Culture 4T1 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of injection, harvest sub-confluent 4T1 cells using trypsin-EDTA. Wash the cells with PBS and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL. Keep the cell suspension on ice.

  • Orthotopic Injection: a. Anesthetize the mice using isoflurane. b. Locate the fourth inguinal mammary fat pad. c. Inject 50 µL of the cell suspension (5 x 10^4 cells) into the mammary fat pad.

  • Tumor Growth Monitoring: a. Palpate for tumors starting 5-7 days post-injection. b. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. c. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation: a. Randomize mice into treatment groups when tumors reach a mean volume of approximately 100 mm³. b. Administer treatments as described in Protocol 4 or 5.

Protocol 3: Orthotopic E0771 Breast Cancer Mouse Model

This protocol describes the establishment of a syngeneic breast cancer model using E0771 cells in C57BL/6 mice. This model is useful for studying tumor-immune interactions.

Materials:

  • E0771 murine breast cancer cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • PBS, Trypsin-EDTA

  • 6-8 week old female C57BL/6 mice

  • Syringes, needles, anesthesia, calipers as in Protocol 2.

Procedure:

  • Cell Culture and Preparation: Follow the same procedure as for 4T1 cells, adjusting the cell concentration to 2 x 10^6 cells/mL.

  • Orthotopic Injection: Inject 100 µL of the cell suspension (2 x 10^5 cells) into the fourth mammary fat pad of anesthetized C57BL/6 mice.

  • Tumor Growth Monitoring and Treatment: Follow the same procedures as outlined in Protocol 2.

Protocol 4: Single-Agent this compound Treatment

Procedure:

  • Prepare this compound dosing solution as described in Protocol 1.

  • Administer this compound at a dose of 10 mg/kg body weight via oral gavage once daily.

  • The control group should receive the vehicle solution at the same volume and schedule.

  • Continue treatment for the duration of the study (e.g., 21 days or until humane endpoints are reached).

Protocol 5: Combination Therapy with this compound and Paclitaxel

This protocol provides a framework for evaluating the synergistic effects of this compound and paclitaxel.

Materials:

  • This compound dosing solution

  • Paclitaxel for injection

  • Vehicle for paclitaxel (e.g., 5% Cremophor EL and 5% ethanol in saline)

Procedure:

  • This compound Administration: Administer this compound daily via oral gavage at a dose of 30 or 100 mg/kg.

  • Paclitaxel Administration: Administer paclitaxel intraperitoneally (i.p.) or intravenously (i.v.) at a suitable dose and schedule (e.g., 10-20 mg/kg, once or twice weekly). The optimal schedule may require piloting, but concurrent administration with this compound is a reasonable starting point. For example, on the days of paclitaxel administration, this compound can be given 1-2 hours prior to the paclitaxel injection.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Paclitaxel alone

    • This compound + Paclitaxel

  • Monitor tumor growth and animal health throughout the study.

Protocol 6: Assessment of Lung Metastasis

This protocol describes methods for quantifying metastatic burden in the lungs.

Procedure:

  • At the end of the study, euthanize the mice and carefully dissect the lungs.

  • Macroscopic Nodule Counting: a. Rinse the lungs in PBS. b. Fix the lungs in Bouin's solution or 10% neutral buffered formalin. c. Count the number of visible metastatic nodules on the lung surface under a dissecting microscope.[6][7]

  • Histopathological Analysis: a. After fixation, embed the lungs in paraffin. b. Section the entire lungs and stain with hematoxylin and eosin (H&E). c. Microscopically examine the sections to identify and quantify micrometastases.[8]

  • Quantitative PCR (qPCR): a. For cell lines expressing a unique marker (e.g., GFP, Luciferase), isolate RNA from the lungs. b. Perform qPCR to quantify the expression of the marker gene, which correlates with tumor cell burden.[8]

Protocol 7: Analysis of the Tumor Microenvironment

This protocol provides an overview of methods to analyze changes in the tumor microenvironment following treatment.

TME_Analysis tumor Excised Tumor dissociation Mechanical and Enzymatic Dissociation tumor->dissociation lysate Tumor Lysate Preparation tumor->lysate ihc Immunohistochemistry (Protein Expression and Localization) tumor->ihc single_cell Single-cell Suspension dissociation->single_cell flow Flow Cytometry (Immune Cell Profiling) single_cell->flow elisa ELISA / Multiplex Assay (Cytokine Analysis) lysate->elisa

Figure 3: Workflow for tumor microenvironment analysis.

Procedure:

  • Tumor Collection: At the study endpoint, excise tumors and divide them for different analyses.

  • Flow Cytometry for Immune Cell Profiling: a. Mechanically and enzymatically digest a portion of the tumor to obtain a single-cell suspension. b. Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1). c. Analyze the stained cells using a flow cytometer to quantify the populations of different immune cells (e.g., T cells, macrophages, myeloid-derived suppressor cells).

  • Cytokine and Chemokine Analysis: a. Homogenize a portion of the tumor in lysis buffer to prepare a tumor lysate. b. Measure the concentration of various cytokines and chemokines (e.g., IL-6, TNF-α, CCL2) in the lysate using ELISA or multiplex bead-based assays.

  • Immunohistochemistry (IHC): a. Fix a portion of the tumor in formalin and embed in paraffin. b. Section the tumor and perform IHC staining for markers of interest, such as proliferation (Ki-67), apoptosis (cleaved caspase-3), or specific immune cell markers.

Conclusion

This compound is a valuable tool for investigating the role of the ATX-LPA signaling axis in breast cancer progression and for evaluating novel therapeutic strategies. The protocols provided here offer a comprehensive guide for researchers to design and execute preclinical studies using this compound in relevant mouse models of breast cancer. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of targeting this pathway in breast cancer.

References

Application Notes and Protocols for ONO-8430506 Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of ONO-8430506 in rat models, based on available preclinical data.

Introduction

This compound is a potent and orally bioavailable inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme responsible for the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a bioactive lipid mediator.[3][4][5] LPA exerts its effects through at least six G-protein coupled receptors, influencing a variety of cellular processes including proliferation, survival, migration, and smooth muscle contraction.[5][6] By inhibiting ATX, this compound effectively reduces the formation of LPA in plasma.[3][6] These characteristics make this compound a valuable tool for investigating the role of the ATX-LPA signaling axis in various physiological and pathological processes.

Data Presentation

Pharmacokinetic and Dosage Data for this compound in Rats
ParameterRoute of AdministrationDosageValueReference
Oral BioavailabilityOral1 mg/kg51.6%[1][2]
CmaxOral1 mg/kg261 ng/mL[1][2]
Terminal Elimination Half-LifeIntravenous0.3 mg/kg3.4 hours[1]
Plasma ClearanceIntravenous0.3 mg/kg8.2 mL/min/kg[1]
Volume of DistributionIntravenous0.3 mg/kg1474 mL/kg[1]
Efficacious Oral DoseOral30 mg/kgPersistent inhibition of plasma LPA formation[2][3][4][6]

Signaling Pathway

The mechanism of action of this compound involves the inhibition of the ATX-LPA signaling pathway.

ONO_8430506_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA catalysis LPAR LPA Receptors (G-protein coupled) LPA->LPAR ONO This compound ONO->ATX inhibition Downstream Downstream Signaling Pathways (e.g., Cell Proliferation, Survival, Migration) LPAR->Downstream

This compound inhibits the ATX-catalyzed conversion of LPC to LPA.

Experimental Protocols

Preparation of this compound for Oral Administration in Rats

This protocol describes the preparation of a vehicle solution for the oral gavage of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the Vehicle Solution: A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • For a 1 mL final volume, combine:

      • 100 µL DMSO

      • 400 µL PEG300

      • 50 µL Tween-80

      • 450 µL Saline

  • Dissolve this compound:

    • Weigh the required amount of this compound based on the desired final concentration and dosing volume. For a 30 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the concentration would be 6 mg/mL.

    • Add the this compound powder to the DMSO component of the vehicle first and mix thoroughly to ensure it is fully dissolved. Sonication may be used to aid dissolution.[1][2]

  • Prepare the Final Formulation:

    • Sequentially add the PEG300, Tween-80, and Saline to the DMSO/ONO-8430506 mixture.[1][2]

    • Vortex the solution thoroughly after the addition of each component to ensure a homogenous mixture. The final solution should be clear.[1]

  • Administration:

    • Administer the prepared solution to rats via oral gavage at the desired dosage.

    • It is recommended to prepare the working solution fresh on the day of use.[1]

Experimental Workflow for In Vivo Studies in Rats

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rat model.

experimental_workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment This compound or Vehicle Administration (Oral Gavage) grouping->treatment monitoring Monitoring (e.g., Tumor Growth, Clinical Signs) treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Reached monitoring->endpoint collection Sample Collection (e.g., Blood, Tissues) endpoint->collection Yes analysis Analysis (e.g., LPA levels, Histology) collection->analysis end End analysis->end

A typical workflow for in vivo studies of this compound in rats.

Disclaimer: All protocols are for research purposes only. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for In Vivo Studies with ONO-8430506

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of ONO-8430506, a potent and orally bioavailable inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Proper preparation and formulation are critical for ensuring the compound's solubility, stability, and bioavailability in animal models.

Compound Information

This compound is a small molecule inhibitor that effectively suppresses the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) by inhibiting ATX.[3][4][5] This mechanism makes it a valuable tool for studying the roles of the ATX-LPA signaling pathway in various physiological and pathological processes, including cancer, fibrosis, and inflammation.[6][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 461.53 g/mol [1]
Formula C₂₇H₂₈FN₃O₃[1]
CAS Number 1354805-08-5[1]
Appearance Solid[1][9]
In Vitro IC₅₀ ~4.5-5.1 nM (recombinant human ATX)[1][2]
In Plasma IC₅₀ ~10 nM (various animal species)[1]
Storage (Powder) -20°C for 3 years[2]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[1]

Signaling Pathway

This compound targets autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that influence cell proliferation, migration, survival, and invasion.[6][7][10] By inhibiting ATX, this compound effectively reduces LPA levels, thereby modulating these cellular responses.[11] This makes it a valuable tool for investigating pathologies driven by the ATX-LPA axis, such as certain cancers and fibrotic diseases.[8][12][13]

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activates ONO This compound ONO->ATX Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) LPAR->Downstream Cellular Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

In Vivo Formulation Protocols

The choice of vehicle is critical for the in vivo delivery of this compound. Below are established protocols for preparing formulations suitable for oral administration (gavage). It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][2]

Table 2: Recommended Formulations for this compound

Formulation ComponentsAchievable ConcentrationNotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (5.42 mM)A common vehicle for oral administration. Solvents should be added sequentially. Ensure the solution is clear before adding the next solvent.[1][3]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (5.42 mM)Sulfobutylether-β-cyclodextrin (SBE-β-CD) can improve the solubility and stability of hydrophobic compounds.[1][3]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (5.42 mM)A lipid-based vehicle suitable for oral delivery.[1][3]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol details the step-by-step preparation of a 1 mL working solution.

Formulation_Workflow cluster_0 Preparation Steps Start Weigh this compound Step1 Dissolve in DMSO to create a stock solution (e.g., 25 mg/mL) Start->Step1 Step2 Add 100 µL of stock solution to 400 µL PEG300 Step1->Step2 Step3 Mix until clear Step2->Step3 Step4 Add 50 µL Tween-80 Step3->Step4 Step5 Mix until clear Step4->Step5 Step6 Add 450 µL Saline Step5->Step6 Step7 Mix thoroughly Step6->Step7 End Working Solution (2.5 mg/mL) Step7->End

Caption: Workflow for preparing the DMSO/PEG300/Tween-80/Saline formulation.

Detailed Steps for Protocol 1:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Use of newly opened, high-purity DMSO is recommended as it is hygroscopic.[1]

  • To prepare 1 mL of the final working solution, start with 400 µL of PEG300 in a sterile tube.

  • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until clear.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly before administration.

In Vivo Dosing and Pharmacokinetics

This compound has demonstrated good oral bioavailability and efficacy in various animal models. Dosing will depend on the specific animal model and experimental goals.

Table 3: Pharmacokinetic and Dosing Information for this compound

ParameterRatDogMonkeyMouse (Efficacy Dose)Reference
Oral Bioavailability 51.6%71.1%30.8%N/A[1][3]
Cₘₐₓ (at 1 mg/kg, p.o.) 261 ng/mL1670 ng/mL63 ng/mLN/A[1][3]
Elimination Half-Life 3.4 h8.9 h7.9 hN/A[1]
Effective Oral Dose 30 mg/kgN/AN/A10 mg/kg/day; 30-100 mg/kg (with Paclitaxel)[1][3]

General Dosing Guidelines:

  • For efficacy studies in mice: Daily oral gavage at 10 mg/kg has been shown to slow tumor growth and reduce lung metastasis.[1][2] Doses of 30 or 100 mg/kg have been used to enhance the antitumor effects of paclitaxel.[1][3]

  • Administration Volume: For mice, a typical oral gavage volume is 10 µL per gram of body weight.[1]

  • Control Group: A vehicle-only control group should always be included in the experimental design to account for any effects of the formulation itself.

By following these guidelines and protocols, researchers can effectively prepare and administer this compound for in vivo studies to investigate the therapeutic potential of inhibiting the ATX-LPA signaling pathway.

References

Application Notes and Protocols for Studying Tumor Metastasis with ONO-8430506

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3][4] The autotaxin-LPA signaling axis plays a critical role in cancer progression by promoting tumor cell proliferation, survival, migration, and invasion, all of which are hallmarks of metastasis.[5][6][7][8] Aberrant expression of ATX and LPA receptors is observed in numerous cancers, making this pathway a compelling target for anti-cancer therapeutics.[6][9] this compound has demonstrated significant anti-metastatic effects in preclinical models, particularly in breast cancer, and has been shown to enhance the efficacy of conventional chemotherapies such as paclitaxel.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate its anti-metastatic properties in both in vitro and in vivo settings.

Mechanism of Action

This compound exerts its anti-metastatic effects by inhibiting the enzymatic activity of autotaxin. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[5][6] LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the surface of cancer cells, activating downstream signaling pathways that drive metastatic processes.[7] These pathways include the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, survival, and motility.[5] By blocking ATX, this compound reduces the production of LPA, thereby attenuating the pro-metastatic signaling cascade.

ATX_LPA_Signaling_Pathway LPC LPC ATX Autotaxin (ATX) LPC->ATX substrate LPA LPA ATX->LPA catalysis ONO This compound ONO->ATX inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR G_protein G Proteins LPAR->G_protein activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Metastasis Cell Proliferation, Migration, Invasion, Survival PLC->Metastasis Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Metastasis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Metastasis Migration_Workflow start Start: Culture Cancer Cells starve Serum-starve cells (e.g., 18-24 hours) start->starve prepare_cells Resuspend starved cells in serum-free medium +/- this compound starve->prepare_cells prepare_inserts Place Transwell inserts (e.g., 8 µm pores) in 24-well plate add_chemoattractant Add chemoattractant (e.g., 10% FBS) to lower chamber prepare_inserts->add_chemoattractant seed_cells Seed cells into the upper chamber of inserts add_chemoattractant->seed_cells prepare_cells->seed_cells incubate Incubate (e.g., 24 hours) at 37°C, 5% CO₂ seed_cells->incubate remove_nonmigrated Remove non-migrated cells from the upper surface of the membrane incubate->remove_nonmigrated fix_stain Fix and stain migrated cells (e.g., with crystal violet or DAPI) remove_nonmigrated->fix_stain quantify Quantify migrated cells (microscopy and image analysis) fix_stain->quantify end End: Analyze Data quantify->end InVivo_Workflow start Start: Culture 4T1 Cells prepare_cells Harvest and resuspend 4T1 cells in sterile PBS start->prepare_cells inject_cells Orthotopically inject cells into the mammary fat pad of BALB/c mice prepare_cells->inject_cells tumor_growth Allow primary tumors to establish and grow inject_cells->tumor_growth treatment Initiate daily treatment with This compound (e.g., 10 mg/kg, gavage) or vehicle control tumor_growth->treatment monitor Monitor tumor growth and animal health regularly treatment->monitor endpoint At study endpoint (e.g., day 21), sacrifice mice and excise primary tumors and lungs monitor->endpoint analyze_metastasis Quantify lung surface metastatic nodules endpoint->analyze_metastasis end End: Analyze and Compare Data analyze_metastasis->end

References

Application Notes and Protocols: ONO-8430506 in Combination with Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the experimental design for evaluating the combination of ONO-8430506, a potent and orally bioavailable autotaxin (ATX) inhibitor, with the chemotherapeutic agent paclitaxel. The protocols are intended for researchers, scientists, and drug development professionals investigating novel cancer therapies.

Introduction

This compound is an inhibitor of autotaxin (ATX), a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling pathway is deeply involved in various cellular processes that are hallmarks of cancer, including cell proliferation, migration, survival, and invasion.[1][4] Paclitaxel is a widely used chemotherapeutic drug that functions as a mitotic inhibitor by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[5][6] Preclinical evidence suggests that the combination of this compound and paclitaxel can enhance antitumor effects, particularly in breast cancer models.[1][2][3]

This document outlines the experimental design, protocols, and data presentation for preclinical studies evaluating this combination therapy.

Signaling Pathways

The synergistic effect of combining this compound and paclitaxel can be attributed to their complementary mechanisms of action targeting key cancer signaling pathways.

  • This compound: By inhibiting ATX, this compound reduces the production of LPA. LPA exerts its oncogenic effects by binding to a series of G protein-coupled receptors (LPAR1-6), which in turn activates downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways. These pathways are critical for promoting cell survival and proliferation.[1][6][7]

  • Paclitaxel: Paclitaxel's primary mechanism is the stabilization of microtubules, which disrupts mitosis and induces apoptosis.[5][6] Additionally, paclitaxel has been shown to modulate signaling pathways, including the PI3K/AKT pathway, to exert its cytotoxic effects.[5][7][8][9]

The combined inhibition of the pro-survival ATX-LPA axis by this compound and the direct cytotoxic and anti-proliferative effects of paclitaxel on the microtubule cytoskeleton and related signaling pathways provide a strong rationale for their combined use.

ONO-8430506_and_Paclitaxel_Signaling_Pathways cluster_0 This compound Action cluster_1 Paclitaxel Action cluster_2 Downstream Effects This compound This compound ATX ATX This compound->ATX inhibits LPA LPA ATX->LPA produces LPAR LPAR LPA->LPAR Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Cell Cycle Arrest & Apoptosis PI3K/AKT Pathway PI3K/AKT Pathway LPAR->PI3K/AKT Pathway MAPK/ERK Pathway MAPK/ERK Pathway LPAR->MAPK/ERK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival MAPK/ERK Pathway->Cell Proliferation & Survival

Figure 1: Simplified signaling pathways of this compound and Paclitaxel.

Experimental Design and Protocols

A robust preclinical experimental design is crucial to evaluate the efficacy and synergy of the this compound and paclitaxel combination.

In Vitro Studies

Objective: To determine the anti-proliferative and apoptotic effects of this compound and paclitaxel, alone and in combination, on cancer cell lines.

Experimental Workflow:

In_Vitro_Workflow Cell_Line_Selection Select Cancer Cell Lines (e.g., Breast Cancer) Cell_Culture Culture Cells Cell_Line_Selection->Cell_Culture Treatment Treat with this compound, Paclitaxel, or Combination Cell_Culture->Treatment Incubation Incubate for 24-72h Treatment->Incubation Assays Perform Assays: - Proliferation (MTT/SRB) - Apoptosis (FACS) - Western Blot Incubation->Assays Data_Analysis Analyze Data & Determine Synergy (e.g., Combination Index) Assays->Data_Analysis

Figure 2: Workflow for in vitro combination studies.

Protocols:

  • Cell Lines: Utilize relevant cancer cell lines, such as human breast cancer cell lines (e.g., MDA-MB-231, 4T1).

  • Reagents:

    • This compound (dissolved in DMSO)

    • Paclitaxel (dissolved in DMSO)

    • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Proliferation Assay (MTT/SRB):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a dose range of this compound, paclitaxel, and their combination for 48-72 hours.

    • Add MTT or SRB reagent and incubate as per the manufacturer's instructions.

    • Measure absorbance to determine cell viability.

  • Apoptosis Assay (Flow Cytometry):

    • Treat cells with the compounds as described above for 24-48 hours.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the percentage of apoptotic cells using a flow cytometer.

  • Western Blot Analysis:

    • Lyse treated cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, cleaved caspase-3) and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Data Presentation:

Table 1: In Vitro IC50 Values of this compound and Paclitaxel

Cell LineCompoundIC50 (nM)[10]
Human ATXThis compound5.1 (FS-3 assay)
Human ATXThis compound4.5 (LPC assay)

Table 2: Synergistic Effects of this compound and Paclitaxel on Cell Viability

Treatment GroupCell Viability (%)Combination Index (CI)
Control100-
This compound (X nM)(Value)-
Paclitaxel (Y nM)(Value)-
This compound (X nM) + Paclitaxel (Y nM)(Value)(Value)

(Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.)

In Vivo Studies

Objective: To evaluate the antitumor efficacy of this compound and paclitaxel in a preclinical animal model.

Experimental Workflow:

In_Vivo_Workflow Animal_Model Establish Tumor Xenografts in Immunocompromised Mice Grouping Randomize Mice into Treatment Groups Animal_Model->Grouping Treatment_Admin Administer Vehicle, this compound, Paclitaxel, or Combination Grouping->Treatment_Admin Monitoring Monitor Tumor Volume and Body Weight Treatment_Admin->Monitoring Endpoint Euthanize Mice at Study Endpoint Monitoring->Endpoint Analysis Analyze Tumor Weight and Metastasis Endpoint->Analysis

Figure 3: Workflow for in vivo combination studies.

Protocols:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) subcutaneously inoculated with a relevant cancer cell line (e.g., 4T1 murine breast cancer cells).

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Paclitaxel alone

    • This compound + Paclitaxel

  • Drug Administration:

    • This compound can be administered orally (gavage) at doses such as 30 or 100 mg/kg.[10]

    • Paclitaxel is typically administered intravenously or intraperitoneally.

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, excise and weigh the tumors.

    • If applicable, assess metastasis to distant organs (e.g., lungs) by histological analysis.[10]

Data Presentation:

Table 3: In Vivo Antitumor Efficacy of this compound and Paclitaxel Combination

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle(Value)-
This compound (e.g., 30 mg/kg, p.o.)(Value)(Value)
Paclitaxel (e.g., 10 mg/kg, i.v.)(Value)(Value)
This compound + Paclitaxel(Value)(Value)

Conclusion

The combination of this compound and paclitaxel represents a promising therapeutic strategy for the treatment of cancer. The protocols and experimental designs outlined in these application notes provide a framework for the preclinical evaluation of this combination therapy. The synergistic interaction observed in preliminary studies warrants further investigation to elucidate the underlying molecular mechanisms and to translate these findings into clinical applications. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to support the continued development of this novel combination therapy.

References

Application Notes and Protocols for Testing ONO-8430506 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[3][4][5][6] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[7] In the context of oncology, elevated ATX levels and aberrant LPA signaling are associated with tumor progression, metastasis, and resistance to therapy in various cancers, including breast cancer.[3][8][9] this compound exerts its therapeutic potential by inhibiting ATX, thereby reducing LPA production and mitigating its downstream pro-tumorigenic effects.[3][4][5][8] Notably, this compound has been shown to enhance the antitumor effect of paclitaxel in breast cancer models.[3][4][5]

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in a preclinical setting. The assays are designed to assess the compound's inhibitory effect on ATX activity, its impact on downstream signaling pathways, and its functional consequences on cancer cell behavior.

Recommended Cell Lines

The choice of cell line is critical for accurately assessing the efficacy of an ATX inhibitor. It is recommended to use cancer cell lines with documented high expression of ATX or known sensitivity to LPA signaling. Several cancer cell lines have been reported to exhibit high ATX expression, including:

  • Breast Cancer: MDA-MB-231 (moderate ATX secretion), 4T1 (murine)[10]

  • Glioblastoma: SNB-78, SNB-75, SF-268, SF-539, SF-298[11]

  • Hepatocellular Carcinoma: Hep3B, Huh7[11]

  • Ovarian Cancer: Ovarian cancer cell lines often exhibit high LPA receptor expression and responsiveness.[12][13]

  • Melanoma: MDA-MB-435 (significant ATX secretion)[10]

It is important to note that in some cancers like breast cancer, ATX is primarily secreted by the tumor microenvironment (TME), including endothelial cells and cancer-associated fibroblasts.[14] Therefore, co-culture systems may also be considered for more physiologically relevant studies.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: Inhibition of ATX Enzymatic Activity by this compound

This compound Concentration (nM)ATX Activity (% of Control)Standard Deviation
0 (Vehicle)1005.2
185.34.1
1051.23.5
10012.72.1
10002.10.8

Table 2: Reduction of LPA Levels in Cell Culture Supernatant

This compound Concentration (nM)LPA Concentration (nM)Standard Deviation
0 (Vehicle)55.46.3
1042.15.1
10018.93.8
10005.21.5

Table 3: Effect of this compound on Cancer Cell Proliferation

This compound Concentration (nM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)1006.8
1095.25.5
10078.44.9
100060.14.2
1000045.33.7

Table 4: Inhibition of Cancer Cell Migration by this compound

This compound Concentration (nM)Migrated Cells (per field)Standard Deviation% Inhibition
0 (Vehicle)250250
101802028
100951562
100040884

Table 5: Inhibition of Cancer Cell Invasion by this compound

This compound Concentration (nM)Invading Cells (per field)Standard Deviation% Inhibition
0 (Vehicle)180220
101351825
100701261
100025686

Experimental Protocols

Cell-Based Autotaxin (ATX) Enzymatic Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of ATX in a cellular context. A fluorogenic substrate, FS-3, is used, which upon cleavage by ATX, releases a fluorescent product.

Materials:

  • Cancer cell line with high ATX expression

  • Cell culture medium and supplements

  • This compound

  • FS-3 (Echelon Biosciences)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mg/mL BSA

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a 96-well plate and culture until they reach 80-90% confluency.

  • Wash the cells once with serum-free medium.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Add the this compound dilutions to the cells and incubate for 1-2 hours at 37°C.

  • Prepare the FS-3 substrate solution in Assay Buffer.

  • Add the FS-3 solution to each well.

  • Immediately measure the fluorescence intensity at excitation/emission wavelengths appropriate for the fluorophore using a microplate reader in kinetic mode for 30-60 minutes.

  • The rate of increase in fluorescence is proportional to the ATX activity.

  • Calculate the percentage of ATX inhibition for each concentration of this compound compared to the vehicle-treated control.

LPA Quantification in Cell Culture Supernatant by ELISA

This protocol describes the measurement of LPA levels in the supernatant of cancer cells treated with this compound using a competitive ELISA kit.

Materials:

  • Cancer cell line with high ATX expression

  • Cell culture medium and supplements

  • This compound

  • LPA ELISA Kit (e.g., Echelon Biosciences, K-2800)[15]

  • Microplate reader

Protocol:

  • Seed cells in a 6-well plate and culture until they reach 80-90% confluency.

  • Wash the cells with serum-free medium.

  • Treat the cells with various concentrations of this compound in serum-free medium for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the LPA ELISA according to the manufacturer's instructions.[16][17][18] This typically involves:

    • Adding standards and samples to the LPA-coated plate.

    • Adding a detector antibody.

    • Incubating and washing the plate.

    • Adding a substrate and stopping the reaction.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the LPA concentration in each sample based on the standard curve.

Western Blot Analysis of Downstream Signaling

This assay evaluates the effect of this compound on the phosphorylation of key proteins in LPA-mediated signaling pathways, such as Akt and ERK.

Materials:

  • Cancer cell line responsive to LPA

  • Cell culture medium and supplements

  • This compound

  • LPA (as a stimulant)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed cells in a 6-well plate and culture until they reach 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPA (e.g., 1-10 µM) for 5-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay (MTT or WST-1)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • Allow the cells to attach overnight.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for 48-72 hours.

  • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on the collective migration of a sheet of cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • 6-well or 12-well plates

  • 200 µL pipette tip or a wound-making tool

  • Microscope with a camera

Protocol:

  • Seed cells in a plate and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a pipette tip.[2][5]

  • Gently wash the cells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Calculate the rate of wound closure for each treatment group.

Transwell Migration and Invasion Assays

These assays quantify the effect of this compound on the chemotactic migration and invasion of cancer cells through a porous membrane.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract (for invasion assay)

  • Chemoattractant (e.g., medium with 10% FBS or LPA)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Protocol:

  • For Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium containing different concentrations of this compound.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 12-48 hours (the optimal time will depend on the cell line).

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

  • Calculate the percentage of inhibition of migration or invasion compared to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway Diagram

ONO_8430506_Mechanism_of_Action LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes ONO This compound ONO->ATX Inhibits LPAR LPA Receptors (LPARs) LPA->LPAR Activates Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/ERK) LPAR->Downstream Effects Cellular Effects: - Proliferation - Migration - Survival - Invasion Downstream->Effects

Caption: Mechanism of action of this compound in the ATX-LPA signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start: Select Cancer Cell Line (High ATX or LPA responsive) treat Treat cells with This compound start->treat atx_assay ATX Activity Assay treat->atx_assay lpa_assay LPA Measurement (ELISA) treat->lpa_assay western Signaling Analysis (Western Blot) treat->western functional_assays Functional Assays treat->functional_assays end End: Evaluate this compound Efficacy atx_assay->end lpa_assay->end western->end prolif Proliferation Assay (MTT/WST-1) functional_assays->prolif migration Migration Assay (Wound Healing) functional_assays->migration invasion Invasion Assay (Transwell) functional_assays->invasion prolif->end migration->end invasion->end

Caption: Workflow for evaluating the efficacy of this compound using cell-based assays.

References

ONO-8430506: A Potent and Orally Bioavailable Autotaxin Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8430506 is a highly potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). Autotaxin is a key enzyme responsible for the production of the bioactive lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis. Consequently, this compound serves as a critical tool compound for investigating the role of the ATX-LPA pathway in various diseases, including cancer and idiopathic pulmonary fibrosis. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research.

Introduction

Autotaxin (ATX) is a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) to generate lysophosphatidic acid (LPA)[1][2][3]. LPA exerts its diverse biological effects by activating a family of G protein-coupled receptors (GPCRs), LPAR1-6[1][4]. Dysregulation of the ATX-LPA signaling pathway has been linked to the progression of numerous diseases, making it an attractive therapeutic target[2][5][6].

This compound has emerged as a valuable research tool due to its high potency and favorable pharmacokinetic properties. It effectively inhibits ATX activity, leading to a reduction in plasma LPA levels, thereby allowing for the elucidation of the functional consequences of ATX-LPA pathway inhibition in various in vitro and in vivo models[7][8].

Physicochemical and Pharmacokinetic Properties

PropertyValueReference
Molecular Formula C₂₇H₂₈FN₃O₃[7]
Molecular Weight 461.53 g/mol [7]
Oral Bioavailability Rat: 51.6%, Dog: 71.1%, Monkey: 30.8%[7][9]
Terminal Elimination Half-life (t½) Rat: 3.4 h, Dog: 8.9 h, Monkey: 7.9 h[7]
Plasma Clearance Rat: 8.2 mL/min/kg, Dog: 4.7 mL/min/kg, Monkey: 5.8 mL/min/kg[7]
Volume of Distribution Rat: 1474 mL/kg, Dog: 1863 mL/kg, Monkey: 2275 mL/kg[7]

In Vitro Activity

This compound demonstrates potent inhibition of autotaxin activity in various in vitro assays.

Assay TypeSubstrateEnzyme SourceIC₅₀Reference
LysoPLD ActivityFS-3 (synthetic fluorescent)Recombinant Human ATX/ENPP25.1 nM[7][8][9]
LysoPLD Activity16:0-LPC (natural)Recombinant Human ATX/ENPP24.5 nM[7][8][9]
LPA FormationEndogenousPlasma from various species~10 nM[7]
ATX Activity in Mouse PlasmaIC₉₀ of 100 nM[7]

Signaling Pathway

The ATX-LPA signaling pathway is a complex network that influences numerous cellular processes. This compound acts by inhibiting the initial step of this cascade.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis ONO This compound ONO->ATX Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding & Activation GPCR G Protein Activation LPAR->GPCR Downstream Downstream Signaling (e.g., Rho, PI3K, MAPK) GPCR->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Figure 1: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

I. In Vitro Autotaxin Activity Assays

A. Fluorescent Substrate (FS-3) Assay

This assay provides a sensitive method for measuring ATX activity by monitoring the cleavage of a synthetic, fluorogenic LPC analog, FS-3.

FS3_Assay_Workflow start Start prepare Prepare Reagents: - Assay Buffer - Recombinant ATX - this compound dilutions - FS-3 substrate start->prepare plate Plate ATX and this compound in 96-well plate prepare->plate preincubate Pre-incubate at 37°C plate->preincubate add_fs3 Add FS-3 substrate to initiate reaction preincubate->add_fs3 read Measure fluorescence kinetically (Ex: 485 nm, Em: 528 nm) add_fs3->read analyze Analyze data to determine IC₅₀ read->analyze end End analyze->end

Figure 2: Workflow for the FS-3 based autotaxin activity assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.05% fatty acid-free BSA.

    • Prepare a stock solution of recombinant human ATX (e.g., 1 µg/mL) in assay buffer.

    • Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a stock solution of FS-3 substrate (e.g., 1 mM in DMSO) and dilute to the desired final concentration (e.g., 1-10 µM) in assay buffer.

  • Assay Procedure:

    • In a black, 96-well plate, add 25 µL of assay buffer (for control wells) or this compound dilutions.

    • Add 25 µL of diluted recombinant ATX to each well.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding 50 µL of the diluted FS-3 substrate to each well.

    • Immediately measure the increase in fluorescence over time using a microplate reader (Excitation: 485 nm, Emission: 528 nm) at 37°C. Kinetic readings are recommended (e.g., every 1-2 minutes for 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of ATX inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

B. Choline Release Assay (Natural Substrate)

This assay measures the amount of choline released from the hydrolysis of a natural ATX substrate, such as 16:0-LPC.

Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl₂, 0.05% Triton X-100.

    • Prepare a stock solution of recombinant human ATX (e.g., 2 µg/mL) in reaction buffer.

    • Prepare serial dilutions of this compound in DMSO, then dilute in reaction buffer.

    • Prepare a 1 mM solution of 16:0-LPC in reaction buffer.

    • Choline Detection Reagent: Use a commercial choline assay kit (e.g., containing choline oxidase, horseradish peroxidase, and a colorimetric or fluorometric probe)[10][11][12].

  • Assay Procedure:

    • In a 96-well plate, combine recombinant ATX, this compound dilutions, and 16:0-LPC substrate.

    • Incubate the reaction mixture at 37°C for 30-60 minutes[13].

    • Stop the reaction (e.g., by heating or adding a specific inhibitor).

    • Add the choline detection reagent according to the manufacturer's instructions.

    • Incubate to allow for color or fluorescence development.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of choline.

    • Determine the concentration of choline produced in each reaction.

    • Calculate the percentage of ATX inhibition and determine the IC₅₀ value as described for the FS-3 assay.

II. Cell-Based Assays

A. Cell Migration/Invasion Assay

This protocol assesses the effect of this compound on ATX-induced cancer cell migration and invasion using a Boyden chamber assay[1][14].

Migration_Assay_Workflow start Start prepare_cells Culture and serum-starve cancer cells start->prepare_cells coat_inserts Coat transwell inserts with Matrigel (for invasion assay) prepare_cells->coat_inserts Invasion Assay add_chemo Add chemoattractant (ATX + LPC) ± this compound to lower chamber prepare_cells->add_chemo Migration Assay coat_inserts->add_chemo seed_cells Seed cells into the upper chamber add_chemo->seed_cells incubate Incubate for 4-24 hours seed_cells->incubate remove_nonmigrated Remove non-migrated cells from the top of the insert incubate->remove_nonmigrated fix_stain Fix and stain migrated cells on the bottom of the insert remove_nonmigrated->fix_stain count_cells Count migrated/invaded cells under a microscope fix_stain->count_cells analyze Analyze and compare results count_cells->analyze end End analyze->end

Figure 3: Workflow for cell migration and invasion assays.

Protocol:

  • Cell Preparation: Culture cancer cells (e.g., A2058 melanoma or MDA-MB-231 breast cancer cells) to 70-80% confluency. Serum-starve the cells for 18-24 hours before the assay.

  • Transwell Insert Preparation: For invasion assays, coat the upper surface of 8-µm pore size transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.

  • Assay Setup:

    • In the lower chamber of a 24-well plate, add serum-free media containing ATX and its substrate LPC as a chemoattractant. For inhibitor-treated wells, add the desired concentration of this compound.

    • Harvest and resuspend the serum-starved cells in serum-free media.

    • Add the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period determined by the cell type's migratory/invasive capacity (typically 4-24 hours).

  • Cell Staining and Quantification:

    • Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated/invaded cells on the lower surface of the membrane with methanol.

    • Stain the cells with a suitable stain (e.g., Crystal Violet or DAPI).

    • Count the number of stained cells in several random fields of view under a microscope.

  • Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the untreated control group.

III. In Vivo Studies

A. Preparation of this compound for Oral Administration

For in vivo studies, this compound can be formulated for oral gavage.

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:

    • To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.

    • The final concentration of this example formulation would be 2.5 mg/mL. Adjust volumes accordingly for different desired final concentrations[2].

B. Syngeneic Orthotopic Breast Cancer Model

This model is used to evaluate the effect of this compound on primary tumor growth and metastasis.

Protocol:

  • Cell Culture: Culture a syngeneic murine breast cancer cell line (e.g., 4T1-luc2, which expresses luciferase) in appropriate media.

  • Tumor Cell Inoculation:

    • Harvest and resuspend the cells in sterile PBS.

    • Anesthetize female BALB/c mice (6-8 weeks old).

    • Inject 2 x 10⁴ to 1 x 10⁵ 4T1-luc2 cells in a small volume (e.g., 10-50 µL) into the #2 or #4 mammary fat pad[8][15].

  • This compound Treatment:

    • Begin daily oral gavage with this compound (e.g., 10-100 mg/kg) or vehicle control one day after tumor cell inoculation[2].

  • Monitoring Tumor Growth and Metastasis:

    • Monitor primary tumor growth by caliper measurements or bioluminescent imaging (for luciferase-expressing cells) twice a week[8][15].

    • At the end of the study (e.g., day 21-28), euthanize the mice and harvest the primary tumor and lungs.

    • Quantify lung surface metastatic nodules.

  • Pharmacodynamic Analysis: Collect blood samples at various time points after the final dose to measure plasma LPA levels by LC-MS/MS to confirm target engagement.

C. Bleomycin-Induced Pulmonary Fibrosis Model

This model is used to assess the anti-fibrotic potential of this compound.

Protocol:

  • Induction of Fibrosis:

    • Anesthetize C57BL/6 mice.

    • Administer a single intratracheal dose of bleomycin (e.g., 1.5-3 U/kg) in sterile saline[16][17]. Control mice receive saline only.

  • This compound Treatment:

    • Begin daily oral gavage with this compound or vehicle control, starting on the day of or several days after bleomycin administration and continuing for 14-21 days.

  • Assessment of Fibrosis:

    • At the end of the treatment period (e.g., day 14 or 21 post-bleomycin), euthanize the mice.

    • Collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis.

    • Harvest the lungs for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition) and measurement of hydroxyproline content, a biochemical marker of collagen[5][17][18].

    • Quantify the extent of fibrosis using a scoring system (e.g., Ashcroft score) on stained lung sections[16].

IV. Pharmacodynamic Analysis: LPA Measurement in Plasma

Protocol for LPA Extraction and Measurement by LC-MS/MS:

  • Blood Collection: Collect blood into EDTA-containing tubes and immediately place on ice.

  • Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma.

  • LPA Extraction:

    • To a known volume of plasma, add a methanol solution containing an internal standard (e.g., C17:0-LPA).

    • Vortex and incubate on ice to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant containing the extracted lipids to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify different LPA species[3][19][20].

Conclusion

This compound is a powerful and versatile tool for investigating the multifaceted roles of the autotaxin-LPA signaling pathway in health and disease. Its high potency and oral bioavailability make it suitable for a wide range of in vitro and in vivo experimental models. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of ATX-LPA biology and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

ONO-8430506 in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ONO-8430506 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of key data to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: this compound exhibits high solubility in DMSO. Different suppliers report slightly different values, but it is generally in the range of 90-100 mg/mL.[1][2] It is crucial to use anhydrous (newly opened) DMSO, as the presence of water can significantly impact solubility.[1] Sonication or gentle heating may be required to achieve complete dissolution at high concentrations.[1][2]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, add the appropriate amount of anhydrous DMSO to your solid this compound. Vortex and, if necessary, sonicate the solution to ensure it is fully dissolved. For example, to prepare a 10 mM stock solution, you would dissolve 4.6153 mg of this compound in 1 mL of DMSO.

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are stable for at least 6 months to a year.[1][2] For short-term storage, -20°C is acceptable for up to one month.[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: My this compound solution in DMSO appears to have precipitated. What should I do?

A4: If you observe precipitation, it could be due to several factors including the concentration of the solution, the temperature, or the quality of the DMSO. Gentle warming and/or sonication can often help to redissolve the compound.[1][2] If the issue persists, consider preparing a fresh, more dilute solution using anhydrous DMSO.

Q5: Is this compound stable in aqueous solutions after dilution from a DMSO stock?

A5: The stability of this compound in aqueous buffers will be significantly lower than in DMSO. When preparing working solutions for in vitro assays, it is best practice to dilute the DMSO stock solution into your aqueous buffer immediately before use. The final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent effects on the biological system.

Data Summary

This compound Solubility in DMSO
SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO100216.67Ultrasonic assistance may be needed. Use of hygroscopic DMSO can affect solubility.[1]
DMSO90195.0Sonication is recommended.[2]
This compound Stability in DMSO
Storage TemperatureDurationRecommendations
-80°C6 - 12 monthsRecommended for long-term storage.[1][2]
-20°C1 monthSuitable for short-term storage.[1]

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of a small molecule like this compound in DMSO.

Protocol 1: Kinetic Solubility Assessment by Turbidimetry

Objective: To determine the kinetic solubility of this compound in an aqueous buffer following dilution from a DMSO stock.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • In a 96-well plate, add 198 µL of PBS to each well.

  • Add 2 µL of the 10 mM this compound stock solution to the wells to achieve a final concentration of 100 µM.

  • Mix thoroughly and incubate at room temperature for 1-2 hours.

  • Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a microplate reader.

  • A significant increase in absorbance compared to a blank (PBS with 0.5% DMSO) indicates precipitation.

Protocol 2: Stability Assessment by HPLC-UV

Objective: To evaluate the stability of this compound in a DMSO stock solution over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC system with a UV detector

  • C18 analytical column

  • Appropriate mobile phases (e.g., acetonitrile and water with formic acid)

  • Autosampler vials

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Immediately after preparation, dilute an aliquot of the stock solution with mobile phase to a suitable concentration for HPLC analysis. This will serve as the T=0 (time zero) sample.

  • Store the remaining stock solution under the desired conditions (e.g., -20°C or room temperature).

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stock solution and dilute it in the same manner as the T=0 sample.

  • Analyze all samples by HPLC-UV. The stability is determined by comparing the peak area of this compound at each time point to the peak area at T=0. The appearance of new peaks may indicate degradation products.

Signaling Pathway and Experimental Workflow

This compound is a potent inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. ATX converts lysophosphatidylcholine (LPC) into LPA, which then binds to a family of G-protein coupled receptors (LPAR1-6) to elicit a variety of cellular responses, including cell proliferation, migration, and survival. By inhibiting ATX, this compound blocks the production of LPA, thereby attenuating these downstream signaling events.

ONO_8430506_Pathway This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion LPAR LPA Receptors (LPAR1-6) G-Protein Coupled Receptors LPA->LPAR Binds and Activates ONO_8430506 This compound ONO_8430506->ATX Inhibits G_Protein G-Proteins LPAR->G_Protein Activates Downstream Downstream Signaling (e.g., Rho, PI3K, MAPK) G_Protein->Downstream Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Responses

Caption: this compound inhibits the ATX-LPA signaling pathway.

Experimental_Workflow Solubility & Stability Experimental Workflow start Start: this compound (Solid) prep_stock Prepare Stock Solution (Anhydrous DMSO) start->prep_stock solubility_test Kinetic Solubility Test (Turbidimetry) prep_stock->solubility_test stability_test Stability Test (HPLC-UV) prep_stock->stability_test data_analysis Data Analysis solubility_test->data_analysis stability_test->data_analysis end End: Characterized Solution data_analysis->end

Caption: Workflow for assessing this compound solubility and stability.

References

Optimizing ONO-8430506 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ONO-8430506 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and orally bioavailable inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Autotaxin is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[3][4][5] LPA is a signaling phospholipid that interacts with at least six G protein-coupled receptors (LPAR1-6) to mediate a variety of cellular processes, including cell proliferation, migration, survival, and invasion.[3][6] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby blocking its downstream signaling pathways.[1][3]

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. However, a good starting point can be derived from its in vitro potency. The IC50 values for this compound against recombinant human ATX are in the low nanomolar range.[1] A common practice is to start with a concentration range that brackets the IC50 value by 10- to 100-fold in either direction. Therefore, a starting concentration range of 1 nM to 1 µM is recommended for initial experiments.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in solution?

Stock solutions of this compound in DMSO can be stored at -20°C or -80°C for extended periods. For working solutions diluted in cell culture medium, it is best to prepare them fresh for each experiment to ensure potency and avoid degradation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay SubstrateIC50 (nM)SpeciesSource
Autotaxin (ATX)/ENPP2FS-3 (synthetic fluorescent)5.1Human (recombinant)[1]
Autotaxin (ATX)/ENPP216:0-LPC (natural)4.5Human (recombinant)[1]
LPA FormationEndogenous~10Various (recombinant and plasma-derived)[1]

Experimental Protocols

Protocol: Determining the Effect of this compound on Cell Viability using a Resazurin-Based Assay

This protocol provides a general framework for assessing the impact of this compound on the viability of a chosen cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)

  • 96-well clear-bottom black plates (for fluorescence)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

    • For suspension cells, seed cells directly into the 96-well plate on the day of the experiment.

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations). A common starting range is 2 nM to 2 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

  • Treatment of Cells:

    • Remove the old medium from the wells (for adherent cells).

    • Add an equal volume of the 2X this compound working solutions to the corresponding wells to achieve the final desired concentrations.

    • Include wells with vehicle control and untreated cells (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Resazurin Assay:

    • After the incubation period, add resazurin solution to each well to a final concentration of approximately 10% of the total volume.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "medium only" blank wells from all other values.

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity if applicable.

Mandatory Visualizations

ATX_LPA_Signaling_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis ONO This compound ONO->ATX Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR GPCR G Protein Signaling LPAR->GPCR Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) GPCR->Cellular_Responses

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare 10 mM this compound Stock in DMSO Serial_Dilution Prepare Serial Dilutions (e.g., 1 nM - 1 µM) Stock_Solution->Serial_Dilution Cell_Seeding Seed Cells in 96-well Plate Add_Compound Treat Cells with this compound and Vehicle Control Cell_Seeding->Add_Compound Serial_Dilution->Add_Compound Incubate Incubate for Desired Time (e.g., 24, 48, 72h) Add_Compound->Incubate Viability_Assay Perform Cell Viability Assay (e.g., Resazurin) Incubate->Viability_Assay Read_Plate Measure Signal (Fluorescence/Absorbance) Viability_Assay->Read_Plate Data_Analysis Analyze Data and Determine IC50 Read_Plate->Data_Analysis

Caption: A general experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide start Problem Encountered precipitation Compound Precipitation in Media? start->precipitation inconsistent_results Inconsistent Results Between Replicates? start->inconsistent_results high_cytotoxicity High Cytotoxicity at Low Concentrations? start->high_cytotoxicity sol_precip Solution: - Lower final concentration - Increase DMSO % (if possible) - Prepare fresh dilutions precipitation->sol_precip Yes sol_inconsistent Solution: - Check pipetting technique - Ensure homogenous cell seeding - Verify plate reader settings inconsistent_results->sol_inconsistent Yes sol_cytotoxicity Solution: - Check DMSO toxicity - Reduce incubation time - Use a more sensitive cell line high_cytotoxicity->sol_cytotoxicity Yes

Caption: A troubleshooting guide for common issues with this compound in vitro experiments.

Troubleshooting Guide

Q1: I observed precipitation of this compound when I diluted my stock solution in the cell culture medium. What should I do?

  • Reduce the final concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous culture medium. Try using a lower final concentration.

  • Check the DMSO concentration: While keeping the final DMSO concentration low is important for cell health, ensuring a minimal amount is present can help with solubility. However, always run a vehicle control with the highest DMSO concentration to rule out solvent effects.

  • Prepare fresh dilutions: Do not store diluted working solutions of this compound in culture medium for long periods. Prepare them fresh from the DMSO stock just before adding to the cells.

  • Gentle mixing: When preparing dilutions, ensure thorough but gentle mixing to aid dissolution.

Q2: My results are inconsistent between replicate wells. What could be the cause?

  • Pipetting accuracy: Inaccurate pipetting, especially when performing serial dilutions, can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Inhomogeneous cell seeding: Uneven distribution of cells across the wells of a plate is a common source of variability. Ensure your cell suspension is homogenous before and during seeding.

  • Edge effects: Wells on the outer edges of a microplate can be prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium without cells.

  • Plate reader settings: Ensure that the plate reader is set to the correct excitation and emission wavelengths for your assay and that the measurements are taken from the center of the well.

Q3: I am observing high levels of cytotoxicity even at very low concentrations of this compound. Is this expected?

  • DMSO toxicity: First, confirm that the observed cytotoxicity is not due to the DMSO solvent. Run a vehicle control with the corresponding DMSO concentration. Different cell lines have varying sensitivities to DMSO.

  • Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the inhibition of the ATX-LPA pathway for survival.

  • Assay duration: A long incubation period may lead to increased cytotoxicity. Consider reducing the treatment duration to see if the effect is time-dependent.

  • Off-target effects: While this compound is a potent ATX inhibitor, off-target effects at higher concentrations cannot be entirely ruled out, though less likely at low nanomolar concentrations.

Q4: I am not seeing any effect of this compound on my cells. What should I check?

  • Compound activity: Ensure that your stock of this compound is active. If possible, test it in a cell-free ATX enzymatic assay.

  • ATX expression in your cell line: The cell line you are using may not express significant levels of autotaxin or may not be dependent on the ATX-LPA signaling pathway for the phenotype you are measuring. You can check ATX expression levels via qPCR or Western blot.

  • Assay endpoint: The chosen assay may not be sensitive to the effects of ATX inhibition in your specific cell model. Consider exploring other functional assays, such as cell migration or invasion assays, which are often regulated by LPA.

  • Concentration range: It is possible that the concentrations you have tested are too low. Try a broader concentration range, extending into the micromolar range, while being mindful of potential off-target effects and solubility limits.

References

ONO-8430506 Technical Support Center: Navigating Pharmacokinetic Challenges in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-8430506. The information below addresses common pharmacokinetic (PK) challenges encountered in animal models to facilitate smoother experimental workflows and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the typical pharmacokinetic parameters of this compound in common animal models?

A1: this compound, a potent autotaxin (ATX)/ENPP2 inhibitor, generally demonstrates favorable pharmacokinetic properties.[1][2] However, key parameters such as oral bioavailability and maximum plasma concentration (Cmax) can vary across species. A summary of these parameters is provided in the table below.

Pharmacokinetic Parameters of this compound Following a Single Dose

SpeciesDosing RouteDose (mg/kg)Oral Bioavailability (F%)Cmax (ng/mL)Terminal Elimination Half-life (t½) (h)Plasma Clearance (mL/min/kg)Volume of Distribution (Vd) (mL/kg)
RatOral151.6%2613.48.21474
Intravenous0.3--
DogOral171.1%16708.94.71863
Intravenous0.3--
MonkeyOral130.8%637.95.82275
Intravenous0.3--

Data compiled from publicly available resources.[3][4]

Q2: We are observing lower than expected in vivo efficacy despite high in vitro potency of this compound. What could be the underlying pharmacokinetic reason?

A2: A potential reason for a discrepancy between in vitro potency and in vivo efficacy could be high plasma protein binding. One report suggests that this compound has high plasma protein binding (>99.9% in human plasma).[5] This means that only a very small fraction of the drug is free in the circulation to engage with its target, autotaxin. When designing in vivo studies, it is crucial to consider the free drug concentration rather than the total plasma concentration.

Q3: What is a recommended formulation for oral administration of this compound in animal studies?

A3: A commonly used vehicle for the oral administration of this compound in preclinical studies is a suspension of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4] It is recommended to prepare this formulation by sequentially adding the solvents and ensuring the solution is as clear as possible before adding the next component. Sonication may be required to achieve a uniform suspension.[4]

Troubleshooting Guides

Issue 1: High Inter-Animal Variability in Plasma Exposure
Possible Cause Troubleshooting Step
Improper Dosing Technique: Inconsistent gavage technique can lead to variable absorption.Ensure all personnel are properly trained in oral gavage for the specific animal model. Verify the dose volume and concentration for each animal.
Formulation Inhomogeneity: If this compound is not uniformly suspended, different animals may receive different effective doses.Vigorously vortex the formulation before each administration to ensure a homogenous suspension. Prepare fresh formulations regularly.
Physiological Differences: Factors such as fed/fasted state can influence gastrointestinal absorption.Standardize the experimental conditions, including the fasting state of the animals before dosing.
Issue 2: Lower than Expected Oral Bioavailability in a New Animal Model
Possible Cause Troubleshooting Step
Species-Specific First-Pass Metabolism: The extent of first-pass metabolism can vary significantly between species.Conduct a pilot pharmacokinetic study with both intravenous and oral administration to accurately determine the absolute bioavailability in the new species.
Poor Solubility/Dissolution in GI Tract: The formulation may not be optimal for the gastrointestinal environment of the new species.Evaluate the solubility of this compound in simulated gastric and intestinal fluids of the species of interest. Consider formulation optimization if necessary.

Experimental Protocols

Protocol 1: Assessment of Oral Bioavailability in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Formulation:

    • Oral (PO): this compound suspended in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

    • Intravenous (IV): this compound dissolved in a suitable vehicle for intravenous administration (e.g., saline with a co-solvent).

  • Dosing:

    • PO Group: Administer a single oral dose of 1 mg/kg.

    • IV Group: Administer a single intravenous dose of 0.3 mg/kg.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC (Area Under the Curve) for both oral and intravenous routes. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_data Data Interpretation formulation Formulate this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) po_dose Oral Administration (e.g., 1 mg/kg) formulation->po_dose animal_prep Prepare Animal Models (e.g., Rats, Dogs, Monkeys) animal_prep->po_dose iv_dose Intravenous Administration (e.g., 0.3 mg/kg) animal_prep->iv_dose blood_sampling Serial Blood Sampling po_dose->blood_sampling iv_dose->blood_sampling plasma_analysis LC-MS/MS Analysis of Plasma blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, t½, AUC) plasma_analysis->pk_analysis bioavailability Determine Oral Bioavailability (F%) pk_analysis->bioavailability

Caption: Workflow for Determining Oral Bioavailability.

signaling_pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis ONO This compound ONO->ATX Inhibition LPAR LPA Receptors LPA->LPAR Activation Downstream Downstream Signaling (e.g., Cell Proliferation, Migration) LPAR->Downstream

Caption: this compound Mechanism of Action.

References

ONO-8430506 Technical Support Center: Primate Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of ONO-8430506 in monkey studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in monkeys?

A1: The reported oral bioavailability of this compound in monkeys is 30.8%.[1] This is moderate and suggests that a significant portion of the orally administered drug does not reach systemic circulation.

Q2: How does the bioavailability in monkeys compare to other species?

A2: The oral bioavailability of this compound is higher in rats (51.6%) and dogs (71.1%) as compared to monkeys.[1] This species-specific difference is a critical consideration for preclinical development.

Q3: What are the potential reasons for the lower bioavailability of this compound in monkeys?

A3: While specific metabolic pathways for this compound in monkeys have not been detailed in available literature, lower oral bioavailability in this species is often attributed to higher first-pass metabolism in the gut and liver.[2][3][4] Cynomolgus monkeys, in particular, are known to have extensive metabolism of certain drugs during their first pass through the liver and intestinal wall.[2][3]

Q4: Were any steps taken during the development of this compound to improve its pharmacokinetic profile?

A4: Yes, during the drug discovery phase, medicinal chemists worked to improve the pharmacokinetic profile of the lead compound. This included introducing a dimethyl group adjacent to the carboxylic group to prevent β-oxidation and creating a bicyclic system to prevent in vivo isomerization.[5] These modifications led to the selection of this compound as a preclinical candidate with good overall profiles, including its oral availability.[5]

Troubleshooting Guide: Overcoming Poor Bioavailability

This guide provides potential strategies and experimental considerations for researchers aiming to improve the systemic exposure of this compound in monkeys.

Issue 1: Sub-optimal plasma concentrations following oral administration.

Potential Cause: High first-pass metabolism in the liver and/or gut wall.

Troubleshooting Strategies:

  • Formulation Optimization:

    • Lipid-Based Formulations: Consider formulating this compound in a self-emulsifying drug delivery system (SEDDS) or other lipid-based carriers.[6][7] These formulations can enhance absorption and may utilize lymphatic transport, partially bypassing first-pass metabolism in the liver.[8]

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially improving dissolution rate and absorption.[6][9][10]

    • Amorphous Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can improve its solubility and dissolution rate.[9][11]

  • Route of Administration:

    • If oral bioavailability remains a significant hurdle for specific experimental aims, consider alternative routes of administration, such as intravenous (IV) or subcutaneous (SC) injection, to bypass first-pass metabolism entirely. The original pharmacokinetic studies utilized a 1 mg/kg intravenous dose to calculate the absolute oral bioavailability.[5]

Issue 2: High variability in plasma concentrations between individual animals.

Potential Cause: Differences in gastric emptying times, intestinal motility, or individual metabolic rates.

Troubleshooting Strategies:

  • Controlled Dosing Conditions:

    • Standardize the fasting state of the animals before dosing. The gastrointestinal environment can significantly impact drug absorption.

    • Ensure consistent administration techniques to minimize variability.

  • Formulation Stability:

    • Assess the stability of the chosen formulation under physiological conditions to ensure that the drug remains solubilized and available for absorption throughout the gastrointestinal tract.

Data Presentation

Table 1: Comparative Oral Bioavailability of this compound Across Species

SpeciesOral Bioavailability (%)
Rat51.6
Dog71.1
Monkey30.8

Data sourced from TargetMol.[1]

Table 2: Pharmacokinetic Parameters of this compound in Different Species Following Oral Administration (1 mg/kg)

SpeciesCmax (ng/mL)
Rat261
Dog1670
Monkey63

Data sourced from TargetMol.[1]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Excipient Screening:

    • Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) for their ability to solubilize this compound.

    • Determine the equilibrium solubility of this compound in each excipient by adding an excess amount of the drug to the excipient, followed by agitation and quantification of the dissolved drug.

  • Ternary Phase Diagram Construction:

    • Based on the solubility studies, select an oil, surfactant, and co-surfactant.

    • Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the components in different ratios and observing the formation of an emulsion upon aqueous dilution.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

    • Dissolve this compound in the selected vehicle to the desired concentration.

  • Characterization:

    • Evaluate the droplet size, polydispersity index, and zeta potential of the resulting emulsion upon dilution in an aqueous medium.

    • Assess the in vitro dissolution profile of the SEDDS formulation compared to a simple suspension of this compound.

Visualizations

G cluster_oral_admin Oral Administration of this compound cluster_first_pass First-Pass Metabolism cluster_troubleshooting Troubleshooting Strategies drug_ingestion This compound Ingestion dissolution Dissolution in GI Tract drug_ingestion->dissolution absorption Absorption from Gut Lumen dissolution->absorption gut_wall Metabolism in Intestinal Wall absorption->gut_wall portal_vein Transport via Portal Vein absorption->portal_vein Absorbed Drug gut_wall->portal_vein Reduced Drug liver Metabolism in Liver portal_vein->liver systemic_circulation Systemic Circulation (Reduced Bioavailability) liver->systemic_circulation formulation Formulation Strategies (e.g., SEDDS, Nanoparticles) formulation->absorption Enhance alt_route Alternative Routes (e.g., IV, SC) alt_route->systemic_circulation Bypass First-Pass

Caption: Workflow for overcoming poor oral bioavailability of this compound.

G cluster_pathway ATX-LPA Signaling Pathway LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis ATX Autotaxin (ATX) LPA_receptor LPA Receptors LPA->LPA_receptor Activation cellular_response Cellular Responses (Proliferation, Migration, etc.) LPA_receptor->cellular_response ONO_8430506 This compound ONO_8430506->ATX Inhibition

Caption: Inhibition of the ATX-LPA signaling pathway by this compound.

References

Technical Support Center: ONO-8430506 Efficacy in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ONO-8430506 in their experiments. Our goal is to address common challenges and provide solutions to ensure the successful application of this potent Autotaxin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and orally bioavailable inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] It is crucial to note that this compound does not target O-GlcNAcase (OGA). The primary mechanism of action of this compound is the inhibition of ATX's lysophospholipase D (LysoPLD) activity, which is responsible for the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[4][5][6][7]

Q2: How does inhibition of the ATX-LPA signaling pathway affect cancer cells?

The ATX-LPA signaling axis plays a significant role in cancer progression.[4][5][6] LPA, the product of ATX activity, binds to at least six G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that promote:

  • Cell Proliferation and Survival: Activation of pathways like Ras-ERK and PI3K-AKT.[4][8]

  • Cell Migration and Invasion: Stimulation of Rho and Rac-mediated cytoskeletal rearrangements.[8]

  • Angiogenesis: Promoting the formation of new blood vessels.

  • Chemotherapy Resistance: LPA signaling can protect cancer cells from apoptosis induced by chemotherapeutic agents.[8][9]

By inhibiting ATX, this compound reduces LPA production, thereby attenuating these pro-cancerous effects.[7][10][11]

Q3: Why am I observing variable or low efficacy of this compound in my cell line?

The efficacy of this compound can vary significantly across different cell lines. Several factors can contribute to this variability:

  • Expression Levels of ATX: Cell lines with low or negligible expression of ATX will be less sensitive to its inhibition. The pro-tumorigenic effects in such cells might be driven by alternative pathways.

  • Expression Profile of LPA Receptors (LPARs): Different cancer cell lines express varying levels of the six LPAR subtypes.[2] The specific LPAR profile determines the cellular response to LPA. For instance, some LPARs are more strongly linked to migration, while others are more involved in proliferation.[1]

  • Presence of Exogenous LPA: If the cell culture medium is supplemented with serum, it will contain LPA, which can mask the effect of inhibiting endogenous LPA production by ATX.

  • Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that bypass the need for ATX-LPA signaling.

  • Drug Efflux Pumps: Overexpression of multidrug resistance pumps could potentially reduce the intracellular concentration of this compound, although this is less likely for an inhibitor of a secreted enzyme.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem 1: Low or No Observed Efficacy on Cell Viability

Possible Causes & Solutions:

Cause Troubleshooting Steps
Incorrect Drug Target Assumption Confirm that your experimental hypothesis is based on the inhibition of the ATX-LPA pathway, not O-GlcNAcylation.
Low Endogenous ATX Expression - Measure ATX mRNA and protein levels in your cell line using qPCR and Western Blot. - Measure ATX activity in the conditioned media using an Amplex Red assay. - If ATX expression/activity is low, consider using a cell line known to have high ATX expression or supplement the media with recombinant ATX to validate the inhibitory effect of this compound.
Low LPAR Expression - Profile the expression of LPAR1-6 in your cell line via qPCR. - Choose a cell line with a known functional LPAR profile relevant to your assay (e.g., high LPAR1 for migration studies).
Presence of LPA in Serum - Conduct experiments in serum-free or low-serum media. - If serum is required, use charcoal-stripped serum to remove lipids, including LPA.
Suboptimal Assay Conditions - Ensure the chosen assay is sensitive to changes in the ATX-LPA pathway. For example, if the primary effect in your cell line is on migration, a viability assay may not show a significant effect. - Optimize the incubation time with this compound. Effects on proliferation may require longer incubation times (e.g., 48-72 hours).
Compound Inactivity - Verify the integrity and concentration of your this compound stock solution. - Include a positive control cell line known to be sensitive to ATX inhibition.
Problem 2: Inconsistent Results Between Experiments

Possible Causes & Solutions:

Cause Troubleshooting Steps
Cell Passage Number - Use cells within a consistent and low passage number range, as prolonged culturing can alter their phenotype and gene expression, including ATX and LPARs.
Variability in Seeding Density - Ensure consistent cell seeding density across all experiments, as this can influence the concentration of secreted ATX and the response to its inhibition.
Inconsistent Serum Lots - If using serum, use the same lot throughout a series of experiments or pre-test new lots for their effect on the ATX-LPA axis.
Solubility and Stability Issues - this compound is soluble in DMSO.[12] Prepare fresh dilutions from a concentrated stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.
Problem 3: Distinguishing On-Target vs. Off-Target Effects

Possible Causes & Solutions:

Cause Troubleshooting Steps
Potential Off-Target Effects - To confirm that the observed effects are due to ATX inhibition, perform rescue experiments by adding exogenous LPA to the culture medium. If the effects of this compound are reversed by LPA, it suggests an on-target mechanism. - Use a structurally different ATX inhibitor to see if it phenocopies the effects of this compound. - Use siRNA or shRNA to knockdown ATX expression and compare the phenotype to that observed with this compound treatment.

Data Presentation

This compound Inhibitory Activity
TargetAssaySubstrateIC50 (nM)Reference
Human Recombinant ATXLysoPLD activityFS-3 (fluorescent)5.1[1][3][12]
Human Recombinant ATXLysoPLD activity16:0-LPC (natural)4.5[1][3][12]
ATX in Mouse PlasmaATX activity-IC90 of 100[1][2][12]

Experimental Protocols

ATX Activity Assay (Amplex Red Method)

This assay measures the choline released from the hydrolysis of LPC by ATX.

Materials:

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • LPC (e.g., 16:0-LPC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 0.1% fatty acid-free BSA)

  • Conditioned cell culture medium or recombinant ATX

  • This compound

Procedure:

  • Prepare a working solution of Amplex Red, HRP, and choline oxidase in the assay buffer.

  • Add your sample (conditioned medium) and this compound at various concentrations to a 96-well plate.

  • Initiate the reaction by adding LPC.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.

  • Calculate the rate of reaction and determine the IC50 of this compound.

LPA Measurement in Cell Culture Supernatant (ELISA)

Materials:

  • LPA ELISA Kit

  • Conditioned cell culture medium

Procedure:

  • Collect cell culture supernatant from cells treated with or without this compound.

  • Centrifuge the supernatant to remove cell debris.[13][14]

  • Follow the manufacturer's protocol for the LPA ELISA kit. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

  • Measure the absorbance and calculate the LPA concentration based on a standard curve.

Cell Viability Assay (MTT/MTS Assay)

Materials:

  • MTT or MTS reagent

  • 96-well plate with cultured cells

  • This compound

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add a solubilizing agent (e.g., DMSO or SDS).

  • Read the absorbance at the appropriate wavelength.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

ATX-LPA Signaling Pathway

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis ONO This compound ONO->ATX Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation G_protein G Proteins (Gq, Gi, G12/13) LPAR->G_protein Downstream Downstream Effectors (PLC, PI3K, Rho) G_protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Low Efficacy

Troubleshooting_Workflow Start Start: Low/No Efficacy Observed Check_Target Verify Target: ATX-LPA Pathway? Start->Check_Target Check_ATX Measure ATX Expression/Activity Check_Target->Check_ATX Yes Incorrect_Hypothesis Revise Hypothesis Check_Target->Incorrect_Hypothesis No Check_LPAR Profile LPAR Expression Check_ATX->Check_LPAR Sufficient Low_ATX Use High-ATX Cell Line Check_ATX->Low_ATX Low Check_Media Serum in Media? Check_LPAR->Check_Media Sufficient Low_LPAR Select Appropriate Cell Line Check_LPAR->Low_LPAR Low/Irrelevant Check_Assay Optimize Assay (Endpoint, Duration) Check_Media->Check_Assay No Serum_Free Use Serum-Free/ Charcoal-Stripped Serum Check_Media->Serum_Free Yes Optimized Re-run Experiment Check_Assay->Optimized Optimized Low_ATX->Optimized Low_LPAR->Optimized Serum_Free->Optimized

Caption: A logical workflow for troubleshooting low efficacy of this compound.

Experimental Design for On-Target Effect Validation

On_Target_Validation ONO_Treatment Treat cells with This compound Phenotype Observe Phenotype (e.g., reduced migration) ONO_Treatment->Phenotype Rescue Add exogenous LPA + this compound Phenotype->Rescue Compare Phenotypes Match? Phenotype->Compare Rescue_Result Phenotype Rescued? Rescue->Rescue_Result On_Target Conclusion: On-Target Effect Rescue_Result->On_Target Yes Off_Target Conclusion: Potential Off-Target Effect Rescue_Result->Off_Target No siRNA Knockdown ATX with siRNA siRNA_Phenotype Observe Phenotype siRNA->siRNA_Phenotype siRNA_Phenotype->Compare Compare->On_Target Yes Compare->Off_Target No

Caption: Experimental approaches to validate the on-target effects of this compound.

References

ONO-8430506 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for potential off-target effects of ONO-8430506, a potent and orally bioavailable autotaxin (ATX) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] Its mechanism of action is the inhibition of the lysophospholipase D (LysoPLD) activity of ATX.[1][3] This enzymatic activity is responsible for converting lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a signaling lipid involved in various cellular processes, including cell proliferation, migration, and survival.[4][5][6] By inhibiting ATX, this compound effectively reduces the production of LPA.[4][7]

Q2: What are the known off-target effects of this compound?

Based on publicly available literature, there are no explicitly documented off-target effects of this compound. However, as with any small molecule inhibitor, the potential for off-target interactions exists and should be experimentally evaluated. Off-target effects occur when a drug binds to proteins other than its intended target, which can lead to unexpected side effects or misinterpretation of experimental results.[8][9] Therefore, it is crucial for researchers to incorporate appropriate control experiments to validate that the observed biological effects of this compound are a direct result of its on-target activity against ATX.

Q3: Why is it important to control for off-target effects in my experiments?

Controlling for off-target effects is critical for several reasons:

  • Data Integrity: Unidentified off-target interactions can lead to misinterpretation of experimental data, attributing an observed phenotype to the inhibition of the primary target when it may be caused by an interaction with another protein.

  • Translational Relevance: In a therapeutic context, off-target effects can lead to unforeseen side effects and toxicity.[8] Identifying and understanding these effects early in development is essential for a drug's safety and efficacy profile.

  • Understanding Biological Pathways: By confirming that the observed effects are on-target, researchers can more accurately delineate the role of the ATX-LPA signaling axis in their specific biological system.

Q4: What are some general strategies to control for potential off-target effects of this compound?

A multi-pronged approach is recommended to investigate and control for potential off-target effects:

  • Use a Structurally Unrelated ATX Inhibitor: Employing another potent and specific ATX inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to ATX inhibition and not a shared off-target of a particular chemical class.

  • Genetic Approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the ENPP2 gene (which codes for ATX). If the resulting phenotype mimics the effects of this compound treatment, it provides strong evidence for on-target activity.

  • Rescue Experiments: In a system where ATX has been knocked down or out, reintroducing a form of ATX that is resistant to this compound (if available) should rescue the phenotype, further confirming on-target action.

  • Dose-Response Analysis: A clear dose-response relationship between this compound concentration and the biological effect of interest can provide evidence for a specific interaction.

  • Biochemical Assays: Directly measure the inhibition of ATX activity in your experimental system to correlate it with the observed cellular phenotype.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound.

Issue 1: Unexpected or inconsistent cellular phenotype observed.

  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to ATX in your cells at the concentrations used.

    • Use a Control Compound: Treat cells with a structurally distinct ATX inhibitor. If the phenotype is not replicated, the original observation is likely due to an off-target effect of this compound.

    • Perform a Rescue Experiment: If possible, overexpress ATX in your cells. If this rescues the phenotype induced by this compound, it suggests the effect is on-target.

    • Kinome Profiling: To identify potential off-target kinases, submit this compound for a kinome-wide profiling screen.

Issue 2: Cytotoxicity observed at concentrations required for ATX inhibition.

  • Possible Cause: The cytotoxicity could be an on-target effect of inhibiting the ATX-LPA pathway in your specific cell type, or it could be due to an off-target interaction.

  • Troubleshooting Steps:

    • Dose-Response Comparison: Compare the concentration of this compound required to induce cytotoxicity with its IC50 for ATX inhibition. A significant discrepancy may suggest an off-target effect.

    • Genetic Validation: Use siRNA or CRISPR to reduce ATX expression. If this phenocopies the cytotoxicity, it is likely an on-target effect.

    • Cell Line Comparison: Test the compound on a cell line that does not express ATX. If cytotoxicity persists, it is likely due to an off-target effect.

    • Broad Off-Target Screening: Screen this compound against a panel of common off-target liabilities, such as those offered by commercial services.

Data Presentation: Quantitative Analysis of this compound Activity

Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin

Assay TypeSubstrateSpeciesIC50 (nM)Reference
Enzymatic AssayFS-3 (fluorescent)Human5.1[1][3]
Enzymatic Assay16:0-LPC (natural)Human4.5[1][3]
LPA Formation AssayRecombinant ATXMultiple~10[1][3]
LPA Formation AssayPlasma-derived ATXMultiple~10[1][3]

Table 2: Hypothetical Kinome Profiling Data for an ATX Inhibitor

Objective: To assess the selectivity of a hypothetical ATX inhibitor against a panel of human kinases.

Kinase TargetPercent Inhibition at 1 µM
ATX (On-Target) 98%
Kinase A15%
Kinase B8%
Kinase C2%
... (400+ other kinases)< 20%

This table illustrates how data from a kinome profiling study can be presented to demonstrate the selectivity of an inhibitor.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to ATX in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle control (e.g., DMSO) or a range of concentrations of this compound for a specified time (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Protein Detection: Analyze the amount of soluble ATX remaining in the supernatant at each temperature using Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble ATX as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: In Vitro Kinase Assay for Off-Target Identification

Objective: To screen this compound against a panel of kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • Assay Plate Setup: In a multi-well plate, add the recombinant kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the diluted this compound or vehicle control to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ATP consumed or the amount of phosphorylated substrate produced. This can be based on luminescence, fluorescence, or radioactivity.

  • Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound and determine the IC50 value for any significant interactions.

Visualizations

ATX_LPA_Signaling_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion ONO This compound ONO->ATX Inhibition LPAR LPA Receptors (LPARs) LPA->LPAR Activates Downstream Downstream Signaling (Proliferation, Migration, Survival) LPAR->Downstream

This compound Mechanism of Action

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound CETSA Confirm Target Engagement (CETSA) Start->CETSA Control_Compound Use Structurally Dissimilar ATX Inhibitor CETSA->Control_Compound Engagement Confirmed Off_Target Phenotype is Off-Target CETSA->Off_Target No Engagement Genetic_Validation Genetic Validation (siRNA/CRISPR) Control_Compound->Genetic_Validation Phenotype Replicated Kinome_Profiling Kinome/Off-Target Profiling Control_Compound->Kinome_Profiling Phenotype Not Replicated Genetic_Validation->Kinome_Profiling Phenotype Not Mimicked On_Target Phenotype is On-Target Genetic_Validation->On_Target Phenotype Mimicked Kinome_Profiling->Off_Target

Troubleshooting Workflow for Off-Target Effects

Logical_Relationship cluster_0 Hypothesis cluster_1 Validation cluster_2 Conclusion A This compound inhibits ATX C Phenotype is due to ATX inhibition A->C B Observed cellular phenotype B->C D Control experiments validate on-target effect C->D is tested by E Conclusion: this compound effect is on-target D->E supports

Logical Framework for On-Target Validation

References

Technical Support Center: ONO-8430506 In Vivo Half-Life Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo half-life of ONO-8430506, a potent autotaxin (ATX) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo half-life of this compound?

A1: The terminal elimination half-life of this compound has been determined in several preclinical species. Following intravenous administration, the half-life is approximately 3.4 hours in rats, 8.9 hours in dogs, and 7.9 hours in monkeys.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and orally bioavailable inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[3][4] LPA is a bioactive signaling lipid that interacts with G protein-coupled receptors to mediate various cellular processes, including cell proliferation, migration, and survival.[3][4] By inhibiting ATX, this compound reduces the production of LPA, thereby modulating these signaling pathways.

Q3: What are the known pharmacokinetic properties of this compound?

A3: this compound exhibits moderate oral bioavailability in rats (51.6%), dogs (71.1%), and monkeys (30.8%).[1] It has low plasma clearance and a large volume of distribution in these species.[1] Detailed pharmacokinetic parameters are summarized in the table below.

Troubleshooting Guide: Improving the In Vivo Half-Life of this compound

This guide addresses common challenges and provides strategies for extending the in vivo persistence of this compound.

Issue 1: Rapid clearance of this compound is observed in our animal model, leading to a shorter-than-expected duration of action.

Potential Cause: Metabolic instability is a likely contributor to the clearance of this compound. Based on its chemical structure, several metabolic pathways could be involved.

Troubleshooting Strategies:

  • Metabolite Identification: The first step is to identify the major metabolites of this compound in the species of interest. This can be achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting products by LC-MS/MS.

  • Structural Modification (Lead Optimization):

    • Deuteration: Strategic replacement of hydrogen atoms with deuterium at metabolically labile sites can slow down cytochrome P450-mediated metabolism. Potential sites for deuteration on this compound include the benzylic position and positions on the pyrrolodipyridine core.

    • Blocking Metabolic Hotspots: Introducing chemical modifications, such as a fluorine atom, at or near a site of metabolism can sterically hinder enzyme access and reduce metabolic clearance.

  • Prodrug Approach: A prodrug of this compound could be designed to have improved pharmacokinetic properties. For example, esterification of the carboxylic acid could temporarily mask this polar group, potentially altering its distribution and metabolism.

Issue 2: We need to maintain a therapeutic concentration of this compound for a longer period to achieve the desired efficacy in our chronic disease model.

Potential Cause: The inherent pharmacokinetic profile of this compound may not be suitable for long-term therapeutic coverage with convenient dosing regimens.

Troubleshooting Strategies:

  • Formulation Development:

    • Sustained-Release Formulations: Developing a sustained-release oral formulation, such as a matrix tablet or an osmotic pump system, can slow the absorption rate and extend the in vivo half-life.

    • Parenteral Depot Formulations: For non-oral administration routes, a long-acting injectable formulation (e.g., oil-based depot, microspheres, or nanocrystals) can provide prolonged release of this compound.

  • Co-administration with Metabolic Inhibitors: While not a long-term clinical solution, co-administration of a known inhibitor of the specific metabolic enzymes responsible for this compound clearance (e.g., a specific CYP450 inhibitor) can be used in preclinical studies to confirm the role of that metabolic pathway and to achieve higher, more sustained exposures for proof-of-concept efficacy studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

SpeciesRouteDose (mg/kg)T½ (h)Cmax (ng/mL)Oral Bioavailability (%)
RatIV0.33.4--
RatOral1-26151.6
DogIV0.38.9--
DogOral1-167071.1
MonkeyIV0.37.9--
MonkeyOral1-6330.8

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound

  • Animal Model: Select the appropriate animal model (e.g., Sprague-Dawley rats).

  • Drug Administration: Administer this compound via the desired route (e.g., oral gavage or intravenous injection) at a specified dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Protocol 2: In Vitro Metabolic Stability Assessment of this compound

  • System Preparation: Prepare a reaction mixture containing liver microsomes (from the species of interest), NADPH (as a cofactor), and buffer.

  • Incubation: Add this compound to the reaction mixture and incubate at 37°C.

  • Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to determine the remaining percentage of the parent compound (this compound) at each time point.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance of this compound.

Mandatory Visualizations

G cluster_pathway Autotaxin-LPA Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion ONO This compound ONO->ATX Inhibits LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activates Signaling Downstream Signaling (Proliferation, Migration, Survival) LPAR->Signaling

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

G cluster_workflow Workflow for Improving In Vivo Half-Life start Initial Compound (this compound) pk_study In Vivo Pharmacokinetic Study start->pk_study half_life Determine Half-Life pk_study->half_life met_id Metabolite Identification half_life->met_id If too short strategy Select Half-Life Extension Strategy met_id->strategy structural_mod Structural Modification (e.g., Deuteration) strategy->structural_mod formulation Formulation Change (Sustained Release) strategy->formulation prodrug Prodrug Synthesis strategy->prodrug new_pk In Vivo PK Study of Modified Compound structural_mod->new_pk formulation->new_pk prodrug->new_pk compare Compare Half-Life to Original new_pk->compare compare->strategy If not improved end Optimized Compound compare->end If improved

Caption: A general experimental workflow for identifying and addressing rapid in vivo clearance.

References

ONO-8430506 Oral Gavage Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of ONO-8430506 for oral gavage administration in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicles for oral gavage formulation of this compound?

A1: Several vehicle compositions have been successfully used to formulate this compound for oral administration. The selection of a suitable vehicle depends on the specific requirements of the study, such as the desired concentration and the animal model. Commonly used formulations include aqueous-based and oil-based vehicles.

Q2: What is the solubility of this compound in the recommended vehicles?

A2: this compound exhibits good solubility in several standard preclinical formulation vehicles. In three commonly used vehicles, the solubility has been determined to be at least 2.5 mg/mL.[1][2] It is crucial to prepare a clear solution to ensure accurate dosing.

Q3: What should I do if I observe precipitation or phase separation during formulation?

A3: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to help dissolve the compound.[2][3] It is important to ensure the final formulation is a clear solution before administration. If the issue persists, consider preparing a fresh batch, ensuring accurate measurement and sequential addition of each solvent.

Q4: What are the recommended storage conditions for this compound formulations?

A4: While specific stability studies for this compound in these oral gavage formulations are not extensively published, general best practices for stability testing should be followed.[4][5] It is recommended to prepare the formulation fresh before use. If short-term storage is necessary, it should be stored at 4°C and protected from light and moisture.[1][2] For the solid compound, storage at -20°C for up to three years is recommended.[3]

Formulation Details

The following tables summarize the composition and solubility of common oral gavage formulations for this compound.

Formulation Composition Solubility Reference
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL[1][2]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1][2]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL[1][2]

SBE-β-CD: Sulfobutyl ether beta-cyclodextrin

Experimental Protocols

Below are detailed methodologies for preparing the oral gavage formulations. It is critical to add the solvents sequentially and ensure the solution is clear before adding the next component.[3]

Protocol 1: Aqueous Formulation (PEG300/Tween-80)

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the formulation, a 25 mg/mL stock in DMSO can be prepared.

  • To prepare 1 mL of the final formulation:

    • Start with 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.

Protocol 2: Aqueous Formulation (SBE-β-CD)

  • Prepare a 20% SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD in 10 mL of saline. This solution can be stored at 4°C for up to one week.[1]

  • Prepare a stock solution of this compound in DMSO. For instance, a 25 mg/mL stock in DMSO.

  • To prepare 1 mL of the final formulation:

    • Start with 900 µL of the 20% SBE-β-CD in saline solution.

    • Add 100 µL of the 25 mg/mL this compound DMSO stock solution.

    • Mix thoroughly until a clear solution is obtained.

Protocol 3: Oil-Based Formulation

  • Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock in DMSO.

  • To prepare 1 mL of the final formulation:

    • Start with 900 µL of corn oil.

    • Add 100 µL of the 25 mg/mL this compound DMSO stock solution.

    • Mix thoroughly until the solution is clear.

Visual Guides

Mechanism of Action: this compound

This compound is a potent inhibitor of autotaxin (ATX).[2][3][6] ATX is an enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[6][7] LPA is a signaling molecule involved in various cellular processes, including cell proliferation and migration.[8] By inhibiting ATX, this compound reduces the levels of LPA.[7]

ONO_8430506_MOA LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Conversion Cellular_Effects Cellular Effects (Proliferation, Migration) LPA->Cellular_Effects Activation ONO This compound ONO->ATX Inhibition

This compound Mechanism of Action

Experimental Workflow: Oral Gavage Formulation Preparation

The following diagram outlines the general workflow for preparing the this compound oral gavage formulation.

Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_dosing Administration Start Weigh this compound Prep_DMSO Prepare DMSO Stock Solution Start->Prep_DMSO Mix Sequentially Mix Components Prep_DMSO->Mix Prep_Vehicle Prepare Vehicle Components Prep_Vehicle->Mix Dissolve Ensure Complete Dissolution (Vortex/Sonicate if needed) Mix->Dissolve QC Visual Inspection for Clarity Dissolve->QC Dose Administer via Oral Gavage QC->Dose

Formulation Preparation Workflow

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation during formulation - Incorrect solvent ratio- Temperature fluctuation- Compound not fully dissolved in DMSO initially- Ensure accurate measurement of all components.- Use gentle warming or sonication to aid dissolution.[2][3]- Confirm the DMSO stock is a clear solution before adding to other vehicles.
Phase separation (especially in oil-based formulation) - Incomplete mixing- Water contamination- Vortex or sonicate thoroughly to create a homogenous suspension.- Use anhydrous solvents where possible and keep containers tightly sealed.
Cloudy or hazy appearance - Incomplete dissolution- Presence of impurities- Continue mixing/sonication until the solution is clear.- If clarity is not achieved, prepare a fresh formulation.
Inconsistent animal dosing results - Inaccurate formulation concentration- Non-homogenous formulation- Double-check all calculations and measurements during preparation.- Ensure the formulation is well-mixed before drawing each dose.

References

Managing potential toxicity of ONO-8430506 in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research purposes only and is based on publicly available preclinical data. There is a lack of specific long-term toxicology data for ONO-8430506. Researchers should conduct their own comprehensive safety and toxicity assessments for their specific experimental models and durations.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in managing potential toxicities during long-term studies with this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the mechanism of action of this compound? This compound is an orally bioavailable and potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[3][4][5] By inhibiting ATX, this compound reduces the production of LPA, a signaling lipid involved in various cellular processes like proliferation, migration, and survival.[4][5]
What are the known in-vivo effects of this compound in preclinical models? In preclinical studies, this compound has been shown to slow initial tumor growth and limit lung metastasis in a breast cancer model.[1][2][6] It has also been found to enhance the antitumor effects of paclitaxel.[2][3][4][5] In a thyroid cancer model, it demonstrated a reduction in tumor volume and levels of inflammatory mediators.[7]
Are there any reported toxicities for this compound? Specific long-term toxicity data for this compound is not extensively reported in the public domain. The available literature focuses on its efficacy and pharmacokinetic profile in preclinical cancer models. However, as the ATX-LPA signaling axis is involved in various physiological processes, long-term inhibition may have potential systemic effects that require careful monitoring.
What are the pharmacokinetic properties of this compound? This compound exhibits moderate oral bioavailability in rats (51.6%), dogs (71.1%), and monkeys (30.8%).[1][2] It has low plasma clearance and large volumes of distribution, leading to terminal elimination half-lives of 3.4 hours in rats, 8.9 hours in dogs, and 7.9 hours in monkeys.[1]

Troubleshooting Guides

Issue 1: Unexpected Phenotypes or Adverse Effects in Long-Term Studies

Potential Cause: The ATX-LPA signaling pathway is involved in numerous physiological processes, including wound healing, inflammation, and tissue remodeling.[7] Long-term inhibition of this pathway by this compound could potentially lead to off-target effects or disrupt normal physiological functions.

Troubleshooting Steps:

  • Comprehensive Health Monitoring:

    • Implement a robust health monitoring plan for your animal models. This should include regular body weight measurements, food and water intake, and detailed clinical observations for any signs of distress or abnormal behavior.

  • Hematological and Clinical Chemistry Analysis:

    • At regular intervals and at the study endpoint, collect blood samples for complete blood counts (CBC) and serum clinical chemistry analysis. Pay close attention to markers of liver function (ALT, AST), kidney function (BUN, creatinine), and overall health.

  • Histopathological Examination:

    • At the end of the study, perform a thorough histopathological examination of major organs (liver, kidney, spleen, heart, lungs, etc.) to identify any potential microscopic changes or signs of toxicity.

  • Dose De-escalation or Intermittent Dosing:

    • If adverse effects are observed, consider reducing the dose of this compound or implementing an intermittent dosing schedule (e.g., 5 days on, 2 days off) to mitigate potential cumulative toxicity.

  • Investigate LPA-Related Pathways:

    • Analyze tissues and plasma for changes in LPA levels and the expression of downstream LPA receptors (LPAR1-6) to confirm the on-target effect of this compound and to investigate potential compensatory mechanisms.

Issue 2: Altered Efficacy of this compound in Long-Term Studies

Potential Cause: Prolonged exposure to an inhibitor can sometimes lead to the development of resistance mechanisms. This could involve upregulation of the target enzyme (ATX), compensatory activation of alternative signaling pathways, or changes in drug metabolism.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Monitoring:

    • Measure plasma concentrations of this compound and plasma LPA levels at different time points during the study to ensure that target engagement is maintained.

  • Analysis of ATX Expression and Activity:

    • At the study endpoint, measure the expression levels of ATX in tumor and relevant tissues (e.g., via qPCR or Western blot) to assess for potential upregulation.

  • Exploration of Alternative Signaling Pathways:

    • Perform pathway analysis (e.g., RNA sequencing, proteomics) on tumor samples to identify any compensatory signaling pathways that may be activated in response to long-term ATX inhibition.

  • Combination Therapy:

    • Based on the identified resistance mechanisms, consider combining this compound with other therapeutic agents that target the compensatory pathways. This compound has been shown to enhance the effect of paclitaxel.[2][3][4][5]

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment in a Rodent Model
  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) of a specific age and sex.

  • Dosing: Administer this compound orally via gavage at three different dose levels (e.g., 10, 30, 100 mg/kg/day) and a vehicle control. The duration of the study should be determined by the research question (e.g., 28 days, 90 days).

  • Clinical Observations: Record body weight twice weekly and perform daily clinical observations for any signs of toxicity.

  • Blood Collection: Collect blood via a suitable method (e.g., tail vein, saphenous vein) at baseline and at specified intervals for hematology and clinical chemistry.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs, weigh them, and fix them in 10% neutral buffered formalin for histopathological processing and examination by a board-certified veterinary pathologist.

Protocol 2: Measurement of Plasma LPA Levels
  • Sample Collection: Collect blood in EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Lipid Extraction: Extract lipids from the plasma using a modified Bligh-Dyer method or a commercially available lipid extraction kit.

  • LC-MS/MS Analysis: Quantify LPA levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Use an appropriate internal standard for accurate quantification.

Visualizations

ONO_8430506_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Converts LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activates ONO This compound ONO->ATX Inhibits Downstream Downstream Signaling (Proliferation, Migration, Survival) LPAR->Downstream

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_1 Decision Point start Unexpected Phenotype or Adverse Effect Observed monitoring Comprehensive Health Monitoring (Weight, Clinical Signs) start->monitoring blood_analysis Hematology & Clinical Chemistry monitoring->blood_analysis histopathology Histopathological Examination blood_analysis->histopathology dose_adjustment Dose De-escalation or Intermittent Dosing histopathology->dose_adjustment pathway_analysis Investigate LPA-Related Pathways dose_adjustment->pathway_analysis end Mitigation Strategy Implemented dose_adjustment->end

Caption: Troubleshooting workflow for unexpected adverse effects.

References

Validation & Comparative

ONO-8430506 in the Landscape of Autotaxin Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the autotaxin inhibitor ONO-8430506 against other notable inhibitors in its class. The information is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds. All quantitative data is presented in clear, comparative tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to Autotaxin and its Inhibition

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in lipid signaling pathways.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][2] LPA exerts its effects by binding to a family of G protein-coupled receptors (LPARs), which in turn activates a multitude of downstream signaling pathways involved in fundamental cellular processes such as proliferation, migration, and survival.[2][3][4]

The overexpression and hyperactivity of the ATX-LPA signaling axis have been implicated in a range of pathologies, including cancer, fibrosis, and inflammatory diseases.[1] Consequently, the inhibition of autotaxin has emerged as a promising therapeutic strategy for these conditions.[1] Autotaxin inhibitors aim to block the enzymatic activity of ATX, thereby reducing the production of LPA and mitigating its pathological effects.[1] This guide focuses on this compound, a potent and orally bioavailable autotaxin inhibitor, and compares its performance with other well-characterized inhibitors.

Comparative Analysis of Autotaxin Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound in comparison to other selected autotaxin inhibitors.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below has been compiled from various sources to provide a comparative overview.

CompoundIC50 (Human ATX)Assay TypeReference
This compound 5.1 nMFS-3 (fluorescent substrate)[4]
4.5 nM16:0-LPC (natural substrate)[4]
~10 nMRecombinant and plasma-derived ATX from various species[4]
GLPG1690 (Ziritaxestat) 131 nMNot Specified[3]
Ki = 15 nMNot Specified[3]
PF-8380 2.8 nMIsolated enzyme assay[2]
101 nMHuman whole blood[2]
S32826 8.8 nMNot Specified[1]
90 nMLPA release from adipocytes[1]
Pharmacokinetic Profiles

The oral bioavailability and other pharmacokinetic parameters are crucial for the therapeutic potential of a drug.

CompoundParameterSpeciesValueReference
This compound Oral BioavailabilityRat51.6%
Dog71.1%
Monkey30.8%
Cmax (1 mg/kg, oral)Rat261 ng/mL
Dog1670 ng/mL
Monkey63 ng/mL
GLPG1690 (Ziritaxestat) Oral BioavailabilityDog63%[3]
ClearanceDog0.12 L/h/kg[3]
PF-8380 Oral BioavailabilityNot Specified43-83%[2]
ClearanceNot Specified31 mL/min/kg[2]
t1/2Not Specified1.2 h[2]

Experimental Protocols

The determination of autotaxin inhibition is commonly performed using in vitro enzyme activity assays. A widely used method involves a fluorogenic substrate, such as FS-3.

Autotaxin Activity Assay using FS-3

Principle: This assay utilizes a synthetic substrate, FS-3, which is a lysophosphatidylcholine (LPC) analog conjugated to a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. When autotaxin cleaves the phosphodiester bond in FS-3, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the enzymatic activity of autotaxin.

General Protocol:

  • Recombinant human autotaxin is incubated with the test inhibitor (e.g., this compound) at various concentrations in an appropriate assay buffer.

  • The enzymatic reaction is initiated by the addition of the FS-3 substrate.

  • The fluorescence intensity is measured over time using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • The rate of the reaction is calculated from the linear phase of the fluorescence increase.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

A similar principle applies to assays using natural substrates like 16:0-LPC, where the product (LPA) is typically detected and quantified using mass spectrometry.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the autotaxin signaling pathway and a typical experimental workflow for evaluating autotaxin inhibitors.

Autotaxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptor (LPAR) LPA->LPAR Binding G_protein G Proteins (Gq/11, G12/13, Gi/o, Gs) LPAR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Rho Rho/ROCK G_protein->Rho PI3K PI3K/Akt G_protein->PI3K MAPK Ras/MAPK G_protein->MAPK Cellular_Response Cellular Responses (Proliferation, Migration, Survival) PLC->Cellular_Response Rho->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response Inhibitor Autotaxin Inhibitor (e.g., this compound) Inhibitor->ATX Inhibition

Caption: The Autotaxin-LPA signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare serial dilutions of Autotaxin Inhibitor Incubation Incubate Inhibitor with Autotaxin Inhibitor->Incubation ATX_Enzyme Prepare Autotaxin enzyme solution ATX_Enzyme->Incubation Reaction Initiate reaction with FS-3 substrate Incubation->Reaction Measurement Measure fluorescence over time Reaction->Measurement Rate_Calculation Calculate reaction rates Measurement->Rate_Calculation IC50_Determination Determine IC50 value Rate_Calculation->IC50_Determination

Caption: Workflow for IC50 determination of an autotaxin inhibitor.

Conclusion

This compound is a highly potent inhibitor of autotaxin, demonstrating low nanomolar IC50 values against both synthetic and natural substrates. Its in vitro potency is comparable to or greater than other well-known inhibitors such as PF-8380 and S32826, and it appears significantly more potent than GLPG1690 in the reported assays. Furthermore, this compound exhibits good oral bioavailability across multiple species, a critical characteristic for a viable drug candidate.

The comprehensive data presented in this guide, including direct comparisons of potency and pharmacokinetic profiles, alongside detailed experimental context and pathway visualizations, provides a valuable resource for the scientific community. This information can aid in the selection and evaluation of autotaxin inhibitors for further research and development in various therapeutic areas where the ATX-LPA axis is implicated. Continued investigation and head-to-head studies will be crucial to fully elucidate the therapeutic potential of this compound and other emerging autotaxin inhibitors.

References

Mechanism of Action: Targeting the ATX-LPA Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of ONO-8430506 and IOA-289, Novel Autotaxin Inhibitors

This guide provides a detailed comparison of the preclinical and clinical efficacy of two novel autotaxin inhibitors, this compound and IOA-289. Both compounds target the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling pathway, a critical mediator in fibrosis and various cancers. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive overview of these two therapeutic candidates.

Both this compound and IOA-289 are potent inhibitors of autotaxin (ATX), a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA)[1][2][3][4]. LPA, a bioactive lipid mediator, signals through G-protein coupled receptors to activate various cellular processes implicated in cancer progression, including cell proliferation, migration, and survival, as well as promoting a fibrotic and immunosuppressive tumor microenvironment[1][3][4][5]. By inhibiting ATX, both drugs aim to reduce LPA levels, thereby disrupting these pro-tumorigenic signaling pathways.

IOA-289 is described as a "mixed type II/type IV inhibitor," binding to both the LPC binding pocket and the base of the LPA exit channel of the ATX enzyme[6]. This dual-pronged approach is suggested to contribute to its potent and selective inhibition of ATX[6]. Preclinical studies have demonstrated that IOA-289 not only directly inhibits the growth of pancreatic cancer cells but also modulates the tumor microenvironment by inhibiting the secretion of pro-tumorigenic factors from cancer-associated fibroblasts (CAFs)[1][5]. This leads to reduced fibrosis and enhanced infiltration of immune cells into the tumor[7][8][9].

This compound has also been shown to be a highly potent ATX inhibitor, effectively reducing plasma LPA formation[2][10]. Its anti-cancer effects have been demonstrated in preclinical breast cancer models, where it has been observed to slow initial tumor growth and limit lung metastasis[2][3][11]. Furthermore, this compound has been shown to enhance the anti-tumor efficacy of conventional chemotherapy agents like paclitaxel[3][4][10].

Below is a diagram illustrating the targeted signaling pathway.

ATX_LPA_Signaling_Pathway cluster_Inhibitors Inhibitors cluster_Pathway ATX-LPA Signaling Pathway ONO_8430506 This compound ATX Autotaxin (ATX) ONO_8430506->ATX Inhibits IOA_289 IOA-289 IOA_289->ATX Inhibits LPC Lysophosphatidylcholine (LPC) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPARs) LPA->LPAR Activates Downstream Downstream Signaling (Proliferation, Migration, Survival, Fibrosis) LPAR->Downstream Initiates

Targeted ATX-LPA Signaling Pathway

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies are not publicly available. However, data from independent studies on each compound provide insights into their relative potency and anti-cancer activities.

In Vitro Potency
CompoundAssayTargetIC50 / IC90Reference
This compound LysoPLD activity (recombinant human ATX)ATX/ENPP2IC50: 4.5 nM (natural substrate), 5.1 nM (synthetic substrate)[2]
LPA formation (recombinant and plasma ATX)ATX/ENPP2IC50: ~10 nM[2]
ATX activity in mouse plasmaATX/ENPP2IC90: 100 nM[2][11]
IOA-289 LPA C18:2 reduction in human plasmaATXIC50: 36 nM[6][8]
In Vivo Efficacy in Animal Models
CompoundCancer ModelDosingKey FindingsReference
This compound Syngeneic orthotopic mouse breast cancer model10 mg/kg/day (gavage) for 21 days- Slowed initial tumor growth. - Decreased lung metastases by ~60%.[2][11]
Breast cancer model (with Paclitaxel)30 or 100 mg/kg- Enhanced the antitumor effect of Paclitaxel.[2][10][11]
IOA-289 Orthotopic mouse breast cancer model (E0771)Not specified- Inhibited tumor outgrowth and induced complete tumor eradication in 2 mice.[6]
Mouse breast cancer metastasis model (4T1)Not specified- Strongly inhibited metastasis.[6]
Mouse lung fibrosis modelNot specified- Slowed progression of lung fibrosis.[6]

Clinical Development and Efficacy

IOA-289 has progressed further into clinical trials compared to the publicly available information for this compound.

IOA-289 Clinical Trials

A Phase I study in healthy male volunteers (NCT05027568) demonstrated that single ascending oral doses of IOA-289 were safe and well-tolerated, with a dose-dependent increase in plasma exposure and a corresponding decrease in circulating LPA[6][12].

A subsequent Phase Ib dose-escalation study (AION-02, NCT05586516) is evaluating IOA-289 in combination with standard-of-care gemcitabine and nab-paclitaxel in patients with previously untreated metastatic pancreatic ductal adenocarcinoma (mPDAC)[13][14][15][16].

AION-02 Study (NCT05586516) Preliminary Results:

CohortIOA-289 Dose (BID)Number of PatientsKey OutcomesReference
1100 mg4No clinical responses observed.[14]
2200 mg4- 2 out of 4 patients (50%) achieved a confirmed and durable Partial Response (PR). - Consistent and durable reductions in CA19-9 levels.[14]
3400 mg5Mature data not yet available.[14]

The study met its primary endpoint, demonstrating safety and tolerability[16]. The observed durable partial responses and reductions in the tumor marker CA19-9 in the higher dose cohorts are encouraging and suggest a differentiated mode of action[14][16].

Publicly available information on the clinical development status of this compound is limited.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of efficacy data.

This compound: In Vivo Breast Cancer Model
  • Animal Model: Syngeneic orthotopic mouse model of breast cancer.

  • Treatment: this compound administered via oral gavage at a dose of 10 mg/kg/day for 21 days[2][11].

  • Efficacy Assessment:

    • Primary tumor growth was monitored over the treatment period.

    • At day 21, the number of metastatic nodules in the lungs was quantified[2].

  • Combination Study: To assess the synergistic effect with chemotherapy, this compound (30 or 100 mg/kg) was co-administered with Paclitaxel in a breast cancer model[10]. Tumor volume was the primary endpoint for efficacy.

IOA-289: Phase Ib Clinical Trial in Pancreatic Cancer (AION-02)
  • Study Design: Open-label, dose-escalation Phase Ib study (NCT05586516)[13][15].

  • Patient Population: Patients with previously untreated metastatic pancreatic ductal adenocarcinoma[14][16].

  • Treatment Regimen:

    • IOA-289 administered orally twice daily (BID) continuously[14][15].

    • A 7-day monotherapy lead-in period with IOA-289 was followed by combination treatment with standard doses of gemcitabine and nab-paclitaxel[13][14].

  • Primary Objective: To evaluate the safety and tolerability of ascending doses of IOA-289[14][15].

  • Secondary Objectives:

    • Pharmacokinetics (PK) and pharmacodynamics (PD), including measurement of plasma LPA and serum CA19-9 levels[14].

    • Radiographic responses assessed by RECIST 1.1 criteria[14].

    • Progression-Free Survival (PFS) and Overall Survival (OS)[14].

The following diagram illustrates a generalized experimental workflow for preclinical in vivo efficacy studies.

Preclinical_In_Vivo_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., Syngeneic Orthotopic) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Randomization Randomize Animals into Treatment Groups Tumor_Implantation->Randomization Dosing Administer Investigational Drug (e.g., this compound or IOA-289) and Vehicle Control Randomization->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint Endpoint Measurement (e.g., Tumor Volume, Metastasis) Monitoring->Endpoint Data_Analysis Statistical Analysis of Efficacy Data Endpoint->Data_Analysis

Generalized Preclinical In Vivo Workflow

Summary and Future Directions

Both this compound and IOA-289 are promising ATX inhibitors with demonstrated preclinical anti-cancer activity. IOA-289 has shown early signs of clinical efficacy in combination with chemotherapy in a challenging indication like metastatic pancreatic cancer. The available data suggests that targeting the ATX-LPA pathway is a viable therapeutic strategy.

For a more definitive comparison of the efficacy of these two compounds, direct head-to-head preclinical studies under identical experimental conditions would be necessary. Further clinical development of both molecules will be crucial to fully elucidate their therapeutic potential and establish their respective places in the oncology treatment landscape. The ongoing and future clinical trials for IOA-289 will provide more robust data on its efficacy and safety profile. The future clinical development path for this compound remains to be publicly detailed. Researchers and clinicians will be keenly watching the progress of these novel agents.

References

ONO-8430506: A Comparative Analysis of its Efficacy in Reducing Plasma Lysophosphatidic Acid Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ONO-8430506, a potent and orally bioavailable autotaxin (ATX) inhibitor, with other relevant ATX inhibitors. The focus of this analysis is the validation of its effect on reducing plasma lysophosphatidic acid (LPA) levels, a key biomarker in various physiological and pathological processes. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant pathways and workflows to aid in research and development decisions.

Executive Summary

This compound effectively reduces plasma LPA levels by inhibiting autotaxin, the primary enzyme responsible for LPA synthesis in the blood. Preclinical data demonstrates a significant and dose-dependent reduction in plasma LPA concentrations following oral administration. When compared to other ATX inhibitors such as PF-8380 and ziritaxestat (GLPG1690), this compound shows a comparable, potent inhibitory effect on plasma LPA. This guide presents a side-by-side comparison of their performance based on available preclinical and clinical data.

Data Presentation: Comparative Efficacy of ATX Inhibitors on Plasma LPA Levels

The following table summarizes the quantitative data on the effect of this compound and other ATX inhibitors on plasma LPA levels.

CompoundSpeciesDoseRoute of AdministrationPlasma LPA ReductionStudy Reference
This compound Rat3 mg/kgOralSignificant reduction observed, with nadir around 4-8 hours post-dosing.[1]
Rat30 mg/kgOralNear-complete and sustained reduction of major LPA species (18:2 and 20:4) for over 24 hours.[1]
PF-8380 Rat30 mg/kgOral>95% reduction within 3 hours.[2][2]
Mouse30 mg/kgIntravenousSignificant decrease in most major LPA species 10 minutes after administration.[3]
Ziritaxestat (GLPG1690) HumanSingle Ascending DosesOralDose-dependent reduction in LPA C18:2 with an estimated IC50 of 118 nM in plasma.

Experimental Protocols

Measurement of Plasma Lysophosphatidic Acid (LPA) Levels

Objective: To accurately quantify the concentration of various LPA species in plasma following treatment with an ATX inhibitor.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Procedure:

  • Blood Collection: Whole blood is collected from the study subjects (e.g., rats, mice, or humans) into tubes containing an anticoagulant (e.g., EDTA). To prevent artificial LPA metabolism, samples should be immediately placed on ice.[4]

  • Plasma Separation: Plasma is separated from the whole blood by centrifugation at a low temperature (e.g., 4°C).[4]

  • Inhibition of Residual ATX Activity: Immediately after separation, a potent ATX inhibitor (such as this compound) is added to the plasma samples to prevent any further ex vivo LPA production.[4]

  • Lipid Extraction: Lipids, including LPA, are extracted from the plasma using a suitable organic solvent system (e.g., a modified Bligh-Dyer extraction). An internal standard (e.g., a deuterated LPA species) is added prior to extraction for accurate quantification.

  • LC-MS/MS Analysis: The extracted lipids are reconstituted in an appropriate solvent and injected into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Chromatographic Separation: Different LPA species are separated based on their hydrophobicity using a reverse-phase chromatography column.

    • Mass Spectrometric Detection: The separated LPA species are ionized (e.g., using electrospray ionization in negative mode) and detected by the mass spectrometer. Specific precursor-to-product ion transitions for each LPA species and the internal standard are monitored for quantification (Multiple Reaction Monitoring - MRM).

  • Data Analysis: The concentration of each LPA species is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of LPA standards.

Mandatory Visualizations

Signaling Pathway of LPA Synthesis and Inhibition by this compound

LPA_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes Conversion LPAR LPA Receptors (LPARs) LPA->LPAR Binds & Activates Signaling Downstream Signaling (e.g., proliferation, migration) LPAR->Signaling ONO This compound ONO->ATX Inhibits

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Validating this compound's Effect on Plasma LPA

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Model Animal Model (e.g., Rats) Dosing Oral Administration of This compound or Vehicle Animal_Model->Dosing Blood_Collection Time-course Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation ATX_Inhibition Addition of ATX Inhibitor Plasma_Separation->ATX_Inhibition Lipid_Extraction Lipid Extraction ATX_Inhibition->Lipid_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Quantification LPA Quantification LCMS->Quantification Comparison Comparison of LPA Levels (this compound vs. Vehicle) Quantification->Comparison

Caption: Workflow for assessing the in vivo efficacy of this compound on plasma LPA levels.

References

ONO-8430506 and Doxorubicin: A Synergistic Combination Against Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

The autotaxin inhibitor ONO-8430506 has demonstrated a significant synergistic effect in enhancing the efficacy of the conventional chemotherapy drug doxorubicin in preclinical breast cancer models. This combination therapy has been shown to substantially decrease tumor growth and metastasis, offering a promising new strategy for cancer treatment.

This compound is an orally bioavailable and potent inhibitor of autotaxin (ATX), a secreted enzyme crucial for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling pathway is deeply implicated in cancer progression, promoting tumor cell growth, survival, and invasion, as well as resistance to therapy. By inhibiting ATX, this compound effectively disrupts this pro-tumorigenic signaling cascade.

Preclinical studies have revealed that the combination of this compound with doxorubicin leads to a synergistic reduction in tumor growth and metastasis to the lungs and liver by over 70% in a murine model of breast cancer.[1][2] This effect was observed to be significantly greater than the impact of doxorubicin administered as a standalone therapy, which showed no significant effect on its own in the same model.[1][2]

Mechanism of Synergy

The synergistic interaction between this compound and doxorubicin is rooted in the role of the ATX-LPA axis in chemoresistance. LPA signaling has been shown to stabilize the transcription factor Nrf2, which in turn increases the expression of antioxidant and multidrug resistance genes in cancer cells. This protective mechanism allows tumor cells to withstand the cytotoxic effects of chemotherapeutic agents like doxorubicin.

By inhibiting ATX with this compound, the production of LPA is reduced, leading to a decrease in Nrf2 stability and the subsequent downregulation of multidrug resistance and antioxidant genes within the tumor.[1] This action effectively sensitizes the cancer cells to doxorubicin, allowing the chemotherapy to exert a more potent antitumor effect.

Quantitative Data from In Vivo Studies

A key preclinical study investigated the synergistic effects of this compound and doxorubicin in a 4T1 orthotopic mouse model of breast cancer. The following table summarizes the significant findings on tumor growth and metastasis.

Treatment GroupDosagePrimary Tumor Growth InhibitionReduction in Lung and Liver Metastasis
Doxorubicin alone4 mg/kg (every third day)Not significantNot significant
This compound + DoxorubicinThis compound: 10 mg/kg/day (oral gavage)Doxorubicin: 4 mg/kg (every third day, i.p.)>70%>70%

Data from Venkatraman et al., FASEB J., 2015.[1][2]

Experimental Protocols

The following is a detailed methodology for the in vivo experiments that demonstrated the synergistic effects of this compound and doxorubicin.

In Vivo Tumor Growth and Metastasis Assay

Animal Model:

  • Female BALb/c mice (6-8 weeks old).

Cell Line and Implantation:

  • 4T1 murine breast cancer cells (20,000 cells) were injected orthotopically into the mammary fat pad.

Treatment Protocol:

  • Tumor growth was monitored, and treatments were initiated when tumors reached a palpable size.

  • Mice were randomized into treatment groups:

    • Vehicle control

    • Doxorubicin alone (4 mg/kg, intraperitoneal injection every third day)

    • This compound alone (10 mg/kg, daily oral gavage)

    • This compound (10 mg/kg, daily oral gavage) + Doxorubicin (4 mg/kg, intraperitoneal injection every third day)

  • Primary tumor size was measured regularly using calipers, and tumor volume was calculated.

  • After a predetermined period, mice were euthanized, and primary tumors, lungs, and livers were harvested.

  • Metastatic nodules in the lungs and liver were counted to assess the extent of metastasis.

Gene Expression Analysis:

  • Expression of Nrf2, multidrug-resistant transporters, and antioxidant genes in the tumor tissue was quantified to elucidate the mechanism of synergy.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental design, the following diagrams are provided.

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell LPC LPC ATX Autotaxin (ATX) LPC->ATX hydrolysis LPA LPA ATX->LPA LPAR1 LPAR1 LPA->LPAR1 activation ONO This compound ONO->ATX inhibition Nrf2_inactive Keap1-Nrf2 (inactive) LPAR1->Nrf2_inactive leads to dissociation Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Genes Antioxidant & Multidrug Resistance Genes ARE->Genes upregulates transcription Resistance Chemoresistance Genes->Resistance

ATX-LPA signaling pathway in chemoresistance.

Experimental_Workflow A 1. 4T1 Cell Implantation (Orthotopic) B 2. Tumor Growth (Palpable size) A->B C 3. Randomization into Treatment Groups B->C D 4. Drug Administration - Doxorubicin (i.p.) - this compound (oral) C->D E 5. Monitoring - Tumor Volume - Body Weight D->E F 6. Tissue Harvesting (Tumor, Lungs, Liver) E->F G 7. Analysis - Metastasis Quantification - Gene Expression F->G

In vivo experimental workflow.

Alternative Approaches and Future Directions

While the combination of this compound and doxorubicin shows considerable promise, other inhibitors of the ATX-LPA axis are also under investigation. These include other small molecule ATX inhibitors and antagonists of the LPA receptors. The synergistic potential of these alternative agents with various chemotherapies warrants further exploration.

Future research will likely focus on translating these preclinical findings into clinical trials to evaluate the safety and efficacy of this combination therapy in human breast cancer patients. Additionally, identifying biomarkers to predict which patients are most likely to benefit from this therapeutic strategy will be a critical area of investigation. The modulation of the tumor microenvironment by ATX inhibitors and its impact on immunotherapy responses is another exciting avenue for future studies.

References

Comparative Analysis of ONO-8430506's Anti-Metastatic Effects in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of ONO-8430506 in comparison to other inhibitors of the autotaxin-lysophosphatidic acid signaling pathway in mitigating cancer metastasis.

This guide provides an objective comparison of the anti-metastatic properties of this compound, a potent and orally bioavailable autotaxin (ATX) inhibitor, with other therapeutic alternatives targeting the ATX-lysophosphatidic acid (LPA) signaling axis. The data presented is derived from preclinical studies, primarily utilizing the 4T1 murine mammary carcinoma model, a well-established model for spontaneous breast cancer metastasis.

Executive Summary

This compound has demonstrated significant efficacy in reducing breast cancer metastasis in preclinical models. Administered orally, it has been shown to decrease the number of lung metastatic nodules by approximately 60%.[1] This effect is attributed to its potent inhibition of autotaxin, the enzyme responsible for the production of LPA, a key signaling lipid implicated in cancer cell proliferation, migration, and invasion. This guide provides a comparative overview of this compound against other ATX inhibitors, including GLPG1690, IOA-289, and PF-8380, as well as the LPA receptor antagonist BrP-LPA. While direct head-to-head comparative studies are limited, this document collates available data to facilitate an informed assessment of their relative anti-metastatic potential.

Data Presentation: Comparative Efficacy of ATX-LPA Axis Inhibitors

The following tables summarize the available quantitative data on the anti-metastatic effects of this compound and its comparators in preclinical breast cancer models.

Compound Target Model System Key Anti-Metastatic Findings Reference
This compound Autotaxin (ATX)4T1 Murine Mammary Carcinoma~60% reduction in lung metastatic nodules.[1]
GLPG1690 Autotaxin (ATX)4T1 Murine Mammary CarcinomaActs synergistically with doxorubicin to decrease tumor growth. Specific data on metastasis reduction alone is not detailed.
IOA-289 Autotaxin (ATX)4T1 Murine Mammary CarcinomaMarked reduction in metastatic burden to the lungs and bone.
PF-8380 Autotaxin (ATX)Glioblastoma cell lines (in vitro)33% reduction in cell migration and 35.6% reduction in cell invasion. Data on breast cancer metastasis is not specified.[2]
BrP-LPA LPA Receptors & Autotaxin (ATX)MDA-MB-231 Human Breast Cancer XenograftSignificantly reduced tumor burden and superior to Taxol in reducing blood vessel density.[3][4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. The following section outlines the typical protocol for the 4T1 syngeneic murine model of breast cancer metastasis.

4T1 Murine Mammary Carcinoma Model

The 4T1 syngeneic model is a widely used preclinical model for metastatic breast cancer due to its ability to spontaneously metastasize from the primary tumor in the mammary fat pad to distant organs, including the lungs, liver, bone, and brain, mimicking the progression of human metastatic breast cancer.

Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Tumor Cell Inoculation:

  • Female BALB/c mice (typically 6-8 weeks old) are used as the syngeneic hosts.

  • 4T1 cells are harvested from culture, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • A specific number of cells (e.g., 1 x 10^5 cells in 50 µL) is injected into the mammary fat pad of each mouse.

Drug Administration:

  • Treatment with the investigational compound (e.g., this compound) or vehicle control is initiated at a predetermined time point post-inoculation (e.g., day 7).

  • The drug is administered via the appropriate route (e.g., oral gavage for this compound) at a specified dose and frequency for a defined duration.

Assessment of Metastasis:

  • At the end of the study period, mice are euthanized.

  • Primary tumors are excised and their volume and weight are measured.

  • Lungs and other organs are harvested.

  • Metastatic nodules on the surface of the lungs are counted visually under a dissecting microscope.

  • For a more quantitative assessment, lung tissue can be homogenized and cultured in a selective medium to count the number of clonogenic metastatic cells.

  • Histopathological analysis of tissue sections can also be performed to confirm the presence and extent of metastases.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the underlying biological mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA hydrolyzes LPAR LPA Receptor (LPAR) LPA->LPAR binds ONO_8430506 This compound (ATX Inhibitor) ONO_8430506->ATX inhibits G_protein G-protein LPAR->G_protein activates downstream Downstream Signaling (e.g., Rho/ROCK, PI3K/Akt, MAPK/ERK) G_protein->downstream cellular_response Cellular Responses: - Proliferation - Migration - Invasion - Survival downstream->cellular_response

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: 4T1 Cell Culture inoculation Orthotopic Inoculation into Mammary Fat Pad of BALB/c Mice start->inoculation tumor_growth Primary Tumor Growth inoculation->tumor_growth treatment Treatment Initiation: This compound or Vehicle Control tumor_growth->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Study Endpoint: Euthanasia and Tissue Collection monitoring->endpoint analysis Analysis: - Primary Tumor Measurement - Lung Metastasis Quantification - Histopathology endpoint->analysis

Caption: Experimental workflow for evaluating the anti-metastatic effects of this compound.

References

A Comparative Guide: ONO-8430506 Versus Genetic Knockdown for Autotaxin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the pharmacological inhibitor ONO-8430506 and genetic knockdown techniques for the inhibition of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. This comparison is intended to assist researchers in selecting the most appropriate method for their experimental needs by presenting available data on their respective mechanisms, efficacy, and practical considerations.

Introduction to Autotaxin and Its Inhibition

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including embryonic development, cancer progression, inflammation, and fibrosis.[1][2] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for various diseases.

Two primary approaches are utilized to block ATX function in a research setting: pharmacological inhibition using small molecules like this compound, and genetic knockdown using techniques such as small interfering RNA (siRNA). Each method offers distinct advantages and disadvantages in terms of specificity, duration of effect, and experimental applicability.

Quantitative Comparison of this compound and Autotaxin Knockdown

Table 1: In Vitro Efficacy

ParameterThis compoundGenetic Knockdown (siRNA)
Mechanism of Action Potent, orally bioavailable inhibitor of ATX/ENPP2 lysophospholipase D (LysoPLD) activity.[3][4]Post-transcriptional gene silencing by targeting ATX mRNA for degradation.
IC50 / Knockdown Efficiency IC50 of 5.1 nM (fluorescent substrate FS-3) and 4.5 nM (natural substrate 16:0-LPC) for recombinant human ATX.[3] IC90 of 100 nM for ATX activity in mouse plasma.[4]Significant decrease in ATX mRNA and protein expression in various cell lines.[5]
Reported Biological Effects Inhibition of LPA formation, reduction of tumor growth and lung metastasis in mouse models.[3][6]Inhibition of cell proliferation and colony formation in cancer cell lines.[5]

Table 2: In Vivo Data (Rodent Models)

ParameterThis compoundGenetic Knockdown (e.g., shRNA, CRISPR)
Administration Oral gavage.[6]Typically viral vector-mediated delivery for stable knockdown.
Reported Efficacy A dose of 10 mg/kg/day slowed initial tumor growth and reduced lung metastasis by ~60% in a mouse breast cancer model.[6] At 30 and 100 mg/kg, it enhanced the antitumor effect of Paclitaxel.[7]Genetic deletion of ATX in mice is embryonically lethal due to vascular defects.[8] Tissue-specific knockout models show varied phenotypes. Adipocyte-specific ATX knockout did not decrease breast tumor growth in one study.[9]
Duration of Effect Dependent on the pharmacokinetic properties of the compound (e.g., half-life).Stable and long-term reduction of ATX expression.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for the use of this compound and siRNA-mediated knockdown of autotaxin.

Protocol 1: In Vitro Autotaxin Inhibition with this compound

This protocol describes a typical in vitro assay to measure the inhibitory effect of this compound on ATX activity.

Materials:

  • Recombinant human autotaxin (ATX/ENPP2)

  • This compound

  • Fluorescent substrate (e.g., FS-3) or natural substrate (e.g., 16:0-LPC)

  • Assay buffer (e.g., Tris-HCl, NaCl, MgCl2, Triton X-100)

  • 96-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of desired concentrations.

  • In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add a solution of recombinant human ATX to each well (except the no-enzyme control) and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the ATX substrate (e.g., FS-3 or LPC) to all wells.

  • Monitor the reaction kinetics by measuring the fluorescence intensity (for fluorescent substrates) or by quantifying the product formation (e.g., choline release for LPC substrate) over time using a plate reader.

  • Calculate the rate of reaction for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of ATX inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: siRNA-Mediated Knockdown of Autotaxin in Cell Culture

This protocol outlines a general procedure for transiently knocking down ATX expression in a mammalian cell line using siRNA.

Materials:

  • Mammalian cell line of interest

  • siRNA targeting autotaxin (specific sequence)

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Complete cell culture medium

  • 6-well plates

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for protein lysis and Western blotting

Procedure:

  • One day prior to transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • On the day of transfection, dilute the ATX-targeting siRNA and the non-targeting control siRNA in a serum-free medium such as Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for the recommended time to allow the formation of siRNA-lipid complexes.

  • Add the siRNA-transfection reagent complexes to the cells in a drop-wise manner.

  • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • After the incubation period, harvest the cells.

  • To assess knockdown efficiency at the mRNA level: Extract total RNA from a portion of the cells and perform quantitative real-time PCR (qRT-PCR) using primers specific for ATX and a housekeeping gene for normalization.

  • To assess knockdown efficiency at the protein level: Lyse the remaining cells, quantify the protein concentration, and perform Western blot analysis using an antibody specific for ATX and a loading control antibody (e.g., β-actin).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the comparison between pharmacological and genetic inhibition.

Autotaxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_knockdown Genetic Knockdown LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (this compound inhibits) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPARs) LPA->LPAR Activation G_protein G Proteins LPAR->G_protein Downstream Downstream Effectors (e.g., Rho, PI3K, MAPK) G_protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response siRNA siRNA/shRNA ATX_mRNA ATX mRNA siRNA->ATX_mRNA Degradation ATX_mRNA->ATX Translation Inhibition

Figure 1. The Autotaxin-LPA signaling pathway and points of intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_interventions Interventions cluster_analysis Analysis cluster_comparison Comparison Cells Target Cells/Animal Model ONO_group Group 1: This compound Treatment Cells->ONO_group KD_group Group 2: Autotaxin Knockdown (siRNA/shRNA) Cells->KD_group Control_group Group 3: Vehicle/Control siRNA Cells->Control_group ATX_activity Measure ATX Activity ONO_group->ATX_activity KD_group->ATX_activity Control_group->ATX_activity LPA_levels Quantify LPA Levels ATX_activity->LPA_levels Phenotype Assess Phenotypic Outcomes (e.g., Proliferation, Migration, Tumor Growth) LPA_levels->Phenotype Off_target Evaluate Off-Target Effects (Optional) Phenotype->Off_target Comparison Compare Efficacy, Specificity, and Duration of Effect Off_target->Comparison

Figure 2. Generalized workflow for comparing pharmacological vs. genetic inhibition.

Discussion and Conclusion

Both this compound and genetic knockdown are powerful tools for investigating the function of autotaxin. The choice between these two methods will largely depend on the specific research question and experimental context.

This compound offers the advantage of acute, reversible, and dose-dependent inhibition of ATX activity. This makes it particularly useful for studying the temporal effects of ATX inhibition and for in vivo studies where systemic delivery is required. Its oral bioavailability further enhances its utility in animal models.[4][6] However, as with any pharmacological inhibitor, the potential for off-target effects exists, although specific off-target effects for this compound are not extensively documented in the provided search results.

Genetic knockdown provides a highly specific means of reducing ATX protein levels, thereby offering a more definitive link between the observed phenotype and the loss of ATX function. Stable knockdown using shRNA or gene editing technologies like CRISPR can achieve long-term suppression of ATX, which is advantageous for chronic studies. However, the delivery of knockdown reagents in vivo can be challenging, and potential off-target effects of the knockdown machinery itself should be considered. Furthermore, complete knockout of ATX is embryonically lethal, necessitating the use of conditional or tissue-specific knockout models for in vivo studies of development.[8]

References

ONO-8430506: A Comparative Analysis of Specificity for Autotaxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of ONO-8430506 in comparison to other autotaxin inhibitors, supported by available experimental data.

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a multitude of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in various diseases, including cancer, inflammation, and fibrosis, making it an attractive target for therapeutic intervention. This compound is a potent, orally bioavailable inhibitor of ATX.[1][2][3] This guide provides a comparative evaluation of the specificity of this compound for ATX against other known inhibitors, based on publicly available data.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of this compound against human autotaxin has been demonstrated to be in the low nanomolar range.[3] The following table summarizes the reported IC50 values for this compound and two other well-characterized ATX inhibitors, PF-8380 and Ziritaxestat (GLPG1690). It is important to note that these values were not all determined in a single head-to-head study, and direct comparison should be made with caution due to potential variations in experimental conditions.

InhibitorTargetSubstrateIC50 (nM)Reference
This compound Recombinant Human ATX/ENPP216:0-LPC (natural)4.5[3]
Recombinant Human ATX/ENPP2FS-3 (synthetic)5.1[3]
Plasma-derived ATX/ENPP2-~10[3]
PF-8380 Isolated Enzyme-2.8[4]
Human Whole Blood-101[4]
Ziritaxestat (GLPG1690) Autotaxin-131[1]

Specificity Profile of this compound

A critical aspect of a therapeutic inhibitor is its specificity for the intended target over other related proteins. Autotaxin belongs to the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, which includes other members such as ENPP1 and ENPP3 that are involved in different biological pathways.

Despite extensive searches of publicly available scientific literature and databases, no data on the selectivity of this compound against other ENPP family members (e.g., ENPP1, ENPP3) or a broader panel of enzymes has been found. This lack of information represents a significant gap in the comprehensive evaluation of its specificity. For a thorough assessment, it would be crucial to determine the inhibitory activity of this compound against these related enzymes.

Experimental Protocols

The determination of the inhibitory potency of compounds against autotaxin typically involves measuring the enzyme's lysophospholipase D (lysoPLD) activity. This can be achieved using various assays, with the choice of substrate being a key variable.

ATX Inhibition Assay using a Natural Substrate (e.g., 16:0-LPC)

This assay measures the enzymatic conversion of a naturally occurring lysophosphatidylcholine (LPC), such as 16:0-LPC, to LPA.

Methodology:

  • Enzyme and Inhibitor Pre-incubation: Recombinant human ATX is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in an appropriate assay buffer for a defined period at 37°C to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the 16:0-LPC substrate.

  • Reaction Incubation: The reaction mixture is incubated at 37°C for a specific duration, allowing for the enzymatic conversion of LPC to LPA.

  • Reaction Termination: The reaction is stopped, typically by the addition of an organic solvent mixture.

  • LPA Quantification: The amount of LPA produced is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in LPA production compared to the vehicle control is determined and reported as the IC50 value.

ATX Inhibition Assay using a Synthetic Fluorescent Substrate (e.g., FS-3)

This assay utilizes a synthetic substrate, such as FS-3, which upon cleavage by ATX, produces a fluorescent signal.

Methodology:

  • Enzyme and Inhibitor Pre-incubation: Similar to the natural substrate assay, recombinant human ATX is pre-incubated with the test inhibitor.

  • Reaction Initiation: The reaction is started by adding the FS-3 substrate to the enzyme-inhibitor mixture.

  • Fluorescence Monitoring: The increase in fluorescence intensity over time is monitored using a fluorescence plate reader at appropriate excitation and emission wavelengths. The rate of the reaction is proportional to the rate of fluorescence increase.

  • IC50 Determination: The IC50 value is calculated by determining the inhibitor concentration that causes a 50% reduction in the rate of the enzymatic reaction.

Visualizing Key Pathways and Workflows

To better understand the context of this compound's mechanism of action and the methods used for its evaluation, the following diagrams are provided.

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPARs) LPA->LPAR Activates Signaling Downstream Signaling Pathways (e.g., Rho, Rac, PI3K/Akt, MAPK) LPAR->Signaling ONO This compound ONO->ATX Inhibits Response Cellular Responses (Proliferation, Migration, Survival) Signaling->Response

ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation Steps cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant ATX - Inhibitor dilutions - Substrate (LPC or FS-3) - Assay Buffer Preincubation 1. Pre-incubate ATX with Inhibitor Reagents->Preincubation Reaction_start 2. Add Substrate to initiate reaction Preincubation->Reaction_start Reaction_incubation 3. Incubate at 37°C Reaction_start->Reaction_incubation Termination 4a. Terminate Reaction (for LPC assay) Reaction_incubation->Termination Fluorescence 4b. Monitor Fluorescence (for FS-3 assay) Reaction_incubation->Fluorescence Quantification 5a. Quantify LPA (LC-MS) Termination->Quantification IC50_calc 6. Calculate IC50 values Quantification->IC50_calc Fluorescence->IC50_calc

Generalized workflow for in vitro ATX inhibition assays.

References

A Comparative Analysis of ONO-8430506 and First-Generation Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel autotaxin (ATX) inhibitor, ONO-8430506, against first-generation ATX inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1] Inhibition of ATX is a promising therapeutic strategy for various diseases, including cancer and idiopathic pulmonary fibrosis. This guide benchmarks the performance of this compound against prominent first-generation ATX inhibitors such as PF-8380, HA155, and GLPG1690 (Ziritaxestat).

Data Presentation: Quantitative Comparison of ATX Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic profiles of this compound and selected first-generation ATX inhibitors.

Table 1: In Vitro Potency (IC50) of ATX Inhibitors

CompoundIC50 (nM) - FS-3 AssayIC50 (nM) - LPC Assay
This compound 5.1[1]4.5[1]
PF-8380 1.16 (rat ATX)[2]1.7[3]
HA155 -5.7[4]
GLPG1690 -131[5]

FS-3 (a synthetic fluorescent substrate) and LPC (lysophosphatidylcholine, the natural substrate) are common substrates used in ATX activity assays.

Table 2: Pharmacokinetic Profiles of ATX Inhibitors

CompoundSpeciesOral Bioavailability (%)Tmax (h)Cmax (ng/mL)Half-life (t1/2) (h)
This compound Rat51.6[6]-261 (at 1 mg/kg)[6]3.4[6]
Dog71.1[6]-1670 (at 1 mg/kg)[6]8.9[6]
Monkey30.8[6]-63 (at 1 mg/kg)[6]7.9[6]
PF-8380 Rat43-83~0.5-1.2
HA155 -Data not availableData not availableData not availableData not available
GLPG1690 Human54[7]~2[8]90-19010 (at 20-1500 mg single dose)[8]~5[8]

Experimental Protocols

ATX Inhibition Assay using FS-3 Substrate:

The inhibitory activity of compounds against ATX can be determined using a fluorogenic assay with the synthetic substrate FS-3. The assay measures the increase in fluorescence upon cleavage of FS-3 by ATX.

  • Workflow:

    • Recombinant human ATX is incubated with the test inhibitor at various concentrations.

    • The enzymatic reaction is initiated by the addition of the FS-3 substrate.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

ATX Inhibition Assay using LPC Substrate (Choline Release Assay):

This assay measures the choline released from the hydrolysis of the natural substrate, lysophosphatidylcholine (LPC), by ATX.

  • Workflow:

    • Recombinant human ATX is incubated with the test inhibitor at various concentrations.

    • The reaction is started by adding the LPC substrate.

    • After a set incubation period, the amount of choline produced is quantified using a commercially available choline assay kit, which typically involves an enzymatic cascade leading to a colorimetric or fluorometric readout.

    • The IC50 value is determined by analyzing the inhibitor's effect on choline production.

Signaling Pathways and Experimental Workflows

ATX-LPA Signaling Pathway

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA). ATX hydrolyzes lysophosphatidylcholine (LPC) into LPA and choline. LPA then binds to its specific G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling pathways that regulate various cellular processes, including cell proliferation, survival, migration, and differentiation.

ATX_LPA_Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis ONO_8430506 This compound ONO_8430506->ATX Inhibition FirstGen_Inhibitors First-Gen Inhibitors (PF-8380, HA155, GLPG1690) FirstGen_Inhibitors->ATX Inhibition LPAR LPA Receptors (LPARs) LPA->LPAR Activation Downstream Downstream Signaling (Cell Proliferation, Migration, etc.) LPAR->Downstream

Caption: The ATX-LPA signaling pathway and points of inhibition.

Experimental Workflow for In Vivo Efficacy Studies

Preclinical evaluation of ATX inhibitors often involves in vivo studies using animal models of cancer. These studies assess the impact of the inhibitors on tumor growth and metastasis.

InVivo_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., orthotopic, subcutaneous) start->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth treatment_groups Randomize into Treatment Groups (Vehicle, this compound, First-Gen Inhibitor) tumor_growth->treatment_groups dosing Administer Treatment (e.g., oral gavage) treatment_groups->dosing monitoring Monitor Tumor Growth (e.g., caliper measurements) dosing->monitoring endpoint Endpoint Analysis (Tumor weight, metastasis assessment) monitoring->endpoint finish End endpoint->finish

Caption: A generalized workflow for preclinical in vivo efficacy studies.

In Vivo Efficacy in Cancer Models

This compound and first-generation ATX inhibitors have been evaluated in various preclinical cancer models, demonstrating their potential to inhibit tumor growth and metastasis.

  • This compound: In a syngeneic orthotopic mouse model of breast cancer, this compound was shown to slow initial tumor growth and reduce lung metastases by approximately 60%.[6] It has also been shown to enhance the antitumor effect of paclitaxel in a breast cancer model.[9][10]

  • PF-8380: This inhibitor has been shown to delay the progression of glioma tumor growth in vivo when used as a pretreatment before irradiation.[2] In a rat model of inflammatory hyperalgesia, oral administration of PF-8380 led to a significant reduction in LPA levels in both plasma and the site of inflammation.[2] However, in a xenograft model of melanoma, PF-8380 did not show a statistically significant impact on tumor growth.[7]

  • GLPG1690 (Ziritaxestat): In a mouse model of breast cancer, GLPG1690 acted synergistically with doxorubicin to decrease tumor growth.[1] It also enhanced the efficacy of radiotherapy in the same model.[1][11]

Selectivity Profile

The selectivity of ATX inhibitors against other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family is a critical aspect of their development. ENPP1 and ENPP3, for instance, are involved in regulating extracellular nucleotide levels and have been implicated in cancer immunotherapy.[12][13] While detailed head-to-head selectivity data is not extensively available in the public domain, the development of selective inhibitors for different ENPP family members is an active area of research.[12][14]

Conclusion

This compound emerges as a highly potent ATX inhibitor with comparable or superior in vitro potency to first-generation inhibitors like PF-8380 and HA155, and significantly greater potency than GLPG1690. Its favorable pharmacokinetic profile, including good oral bioavailability in multiple species, supports its potential for in vivo applications. Preclinical studies have demonstrated its efficacy in reducing tumor growth and metastasis, particularly in breast cancer models.

First-generation inhibitors have paved the way for understanding the therapeutic potential of ATX inhibition. However, they may have limitations in terms of pharmacokinetics or in vivo efficacy in certain models. The data presented in this guide suggests that this compound represents a significant advancement in the development of ATX inhibitors, offering a potent and orally bioavailable tool for researchers and a potential candidate for further clinical investigation. Further studies are warranted to fully elucidate its selectivity profile and comparative efficacy in a broader range of disease models.

References

Safety Operating Guide

ONO-8430506: Safety, Handling, and Disposal Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans.

This document provides essential safety and logistical information for the handling and disposal of ONO-8430506, a potent, orally bioavailable autotaxin (ATX)/ENPP2 inhibitor. The information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Disposal Information

Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. The following procedures are based on general best practices for the disposal of potent, small-molecule research compounds. Users must consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

General Disposal Procedures:

  • Consult Institutional Guidelines: Always adhere to the specific protocols for chemical waste disposal established by your institution's EHS office.

  • Do Not Dispose Down the Drain: this compound should not be disposed of in the sewer system.

  • Solid Waste:

    • Collect unadulterated or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.

    • Contaminated materials, such as personal protective equipment (PPE), weighing paper, and vials, should be collected in a designated hazardous waste container.

  • Liquid Waste:

    • Solutions of this compound should be collected in a sealed, properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Decontamination: Decontaminate any surfaces that may have come into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Request a Safety Data Sheet (SDS): It is highly recommended to contact the supplier of this compound to request a complete SDS, which will contain specific information on handling and disposal.

Handling and Storage
  • Storage of Powder: Store the solid compound at -20°C for up to 3 years.

  • Storage of Solutions:

    • Store stock solutions in tightly sealed vials.

    • At -80°C, solutions in DMSO can be stored for up to 6 months.

    • At -20°C, solutions in DMSO are generally usable for up to one month.

  • Preparation: Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[2][3] LPA is a bioactive lipid mediator that signals through G protein-coupled receptors (LPAR1-6) to activate various downstream pathways involved in cell proliferation, migration, survival, and invasion.[2][4] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating these cellular responses, which are implicated in cancer progression and other diseases.[3][4]

ONO_8430506_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPAR1-6) G Protein-Coupled Receptors LPA->LPAR Activates ONO This compound ONO->ATX Inhibits GPCR_Signaling G Protein Activation & Downstream Signaling (Ras/Raf, RhoA, PI3K, etc.) LPAR->GPCR_Signaling Cellular_Response Cellular Responses: - Proliferation - Migration - Survival - Invasion GPCR_Signaling->Cellular_Response

Caption: this compound inhibits the ATX-LPA signaling pathway.

Quantitative Data

In Vitro Inhibitory Activity
Target/AssaySubstrateIC₅₀SpeciesReference
Autotaxin (ATX/ENPP2)FS-3 (synthetic)5.1 nMHuman (recombinant)[1]
Autotaxin (ATX/ENPP2)16:0-LPC (natural)4.5 nMHuman (recombinant)[1]
LPA FormationEndogenous~10 nMVarious (plasma-derived)[1]
ATX Activity-IC₉₀: 100 nMMouse (plasma)[1][5]
In Vivo Pharmacokinetics
SpeciesAdministrationDose (mg/kg)Bioavailability (F%)Cₘₐₓ (ng/mL)T₁/₂ (h)
RatOral151.6%2613.4
DogOral171.1%16708.9
MonkeyOral130.8%637.9

Experimental Protocols

In Vitro ATX Enzyme Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against autotaxin.[6]

  • Materials:

    • Human recombinant ATX (hATX)

    • Fluorescent substrate FS-3

    • Assay Buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 µM BSA, pH 8.0

    • This compound stock solution (e.g., 25 mM in DMSO)

    • Black-wall 96-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0 to 30 µM).

    • Prepare reaction mixtures in triplicate in the 96-well plate with a final volume of 60 µL. Each reaction should contain 4 nM ATX and 1 µM FS-3.

    • Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Monitor the increase in fluorescence over time using a plate reader. The hydrolysis of FS-3 by ATX releases a fluorescent product.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Tumor Growth and Metastasis Model

This protocol describes a common method to evaluate the efficacy of this compound in a preclinical cancer model.[1]

  • Animal Model:

    • Syngeneic orthotopic mouse model (e.g., 4T1 breast cancer cells in BALB/c mice).

  • Drug Formulation and Administration:

    • Prepare this compound for oral administration (gavage). A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

    • Administer this compound at a specified dose (e.g., 10 mg/kg/day) for a defined period (e.g., 21 days).[1]

    • A control group should receive the vehicle only.

  • Experimental Workflow:

    • Inject tumor cells into the mammary fat pad of the mice.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Begin daily administration of this compound or vehicle.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • At the end of the study (e.g., day 21), euthanize the mice.

    • Excise the primary tumors and weigh them.

    • Excise the lungs and count the number of metastatic nodules on the surface to assess metastasis.

    • In some studies, this compound is used in combination with other chemotherapeutic agents like paclitaxel to evaluate synergistic effects.[7]

Caption: Workflow for in vivo evaluation of this compound.

References

Essential Safety and Handling Protocols for ONO-8430506

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling and disposal of ONO-8430506, a potent, orally bioavailable autotaxin inhibitor investigated in cancer research.[1][2] Given the nature of this compound, adherence to strict safety protocols is paramount to ensure the well-being of researchers and maintain a safe laboratory environment.

Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on best practices for handling potent, hazardous research compounds and information gathered from chemical suppliers.[3][4][5][6][7]

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure scenarios is critical in determining the appropriate level of PPE. The following table outlines the recommended PPE for various procedures involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or gogglesDouble-gloving with chemotherapy-rated nitrile glovesDisposable, solid-front lab coat with tight cuffs; consider a disposable gownN95 respirator or higher, especially if weighing outside of a certified chemical fume hood or ventilated balance enclosure
Dissolving and Solution Preparation Chemical splash goggles or a face shieldDouble-gloving with chemotherapy-rated nitrile glovesPolyethylene-coated, disposable gown with a closed backWork within a certified chemical fume hood. Respirator may be necessary based on risk assessment.
In Vitro and In Vivo Administration Safety glasses with side shields; face shield if splashing is possibleChemotherapy-rated nitrile glovesDisposable lab coat or gownDependent on the specific procedure and potential for aerosol generation.
Waste Disposal Chemical splash gogglesDouble-gloving with chemotherapy-rated nitrile glovesDisposable gownN95 respirator if handling powdered waste outside of a fume hood.

Operational Plans: Handling and Experimental Protocols

Extreme care must be taken to prevent skin contact, inhalation, and ingestion of this compound.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area.

Preparation of Solutions:

  • All manipulations of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use dedicated, clearly labeled equipment for handling this compound.

  • When preparing solutions, add solvents slowly to the solid to avoid splashing.

The following table summarizes the solubility and storage information for this compound.

Solvent Solubility Storage of Stock Solutions
Dimethyl sulfoxide (DMSO)≥ 90.0 mg/mL (195.0 mM) (Sonication recommended)-80°C for up to 1 year
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 3.3 mg/mL (7.15 mM) (Sonication recommended)Prepare fresh for each use is recommended.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.42 mM)Prepare fresh for each use is recommended.[8][9]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.42 mM)Prepare fresh for each use is recommended.[8][9]

Storage of Powder:

  • Store the solid compound at -20°C for up to 3 years.[10]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., weigh boats, pipette tips, gloves, gowns) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.

  • Empty Containers: The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[11] The defaced, rinsed container can then be disposed of according to institutional guidelines.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated using a validated procedure.

Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance on hazardous waste disposal procedures.[12][13][14][15]

Workflow for Safe Handling and Disposal

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weigh Solid in Ventilated Enclosure dissolve Dissolve in Fume Hood weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid Contaminated materials invitro In Vitro Assays dissolve->invitro Use in Experiments invivo In Vivo Administration dissolve->invivo Use in Experiments decontaminate Decontaminate Surfaces & Glassware dissolve->decontaminate Used glassware invitro->collect_solid collect_liquid Collect Liquid Waste invitro->collect_liquid invitro->decontaminate invivo->collect_solid invivo->collect_liquid invivo->decontaminate ehs_pickup EH&S Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup decontaminate->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.